5-Dibromomethyl anastrozole
描述
属性
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-(dibromomethyl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Br2N2/c1-14(2,8-18)11-5-10(13(16)17)6-12(7-11)15(3,4)9-19/h5-7,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUNARPIHUBZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586587 | |
| Record name | 2,2'-[5-(Dibromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027160-12-8 | |
| Record name | 1,3-Benzenediacetonitrile, 5-(dibromomethyl)-alpha1,alpha1,alpha3,alpha3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027160128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[5-(Dibromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-(5-(DIBROMOMETHYL)BENZENE-1,3-DIYL)BIS(2-METHYLPROPANENITRILE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847A4M9DHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Anastrozole Intermediates from 3,5-Bis(bromomethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a common and efficient synthetic pathway for Anastrozole, a potent non-steroidal aromatase inhibitor, starting from the precursor 3,5-bis(bromomethyl)toluene. Anastrozole is a critical therapeutic agent for treating hormone-receptor-positive breast cancer in postmenopausal women. The synthesis involves a multi-step process, including cyanation, exhaustive methylation, benzylic bromination, and final substitution with 1,2,4-triazole. This document details the experimental protocols, quantitative data, and logical workflows for producing the key intermediates.
Overall Synthetic Pathway
The synthesis of Anastrozole from 3,5-bis(bromomethyl)toluene is typically achieved in four primary steps. The pathway begins with a nucleophilic substitution to introduce nitrile functionalities, followed by methylation, a radical-initiated benzylic bromination, and a final substitution to introduce the triazole moiety.
5-Dibromomethyl anastrozole CAS number and identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Dibromomethyl anastrozole, a key synthetic intermediate in the preparation of the aromatase inhibitor, Anastrozole.
Chemical Identification and Properties
This compound, also known as Anastrozole EP Impurity D, is a crucial compound in pharmaceutical synthesis and impurity profiling.[1][2][3] Its unique structure and properties are detailed below.
CAS Number
The Chemical Abstracts Service (CAS) registry number for this compound is 1027160-12-8 .[1][2][3][4]
Chemical Structure and Nomenclature
The systematic chemical name for this compound is 2,2'-[5-(Dibromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile).[1][2]
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 1027160-12-8[1][2][3][4] |
| IUPAC Name | 2,2'-[5-(Dibromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile)[1][2] |
| Synonyms | This compound, Anastrozole EP Impurity D[1][2][3], Anastrozole USP Related Compound E, Anastrozole Dibromo Impurity[3], 3,5-Bis(2-cyanoprop-2-yl)bromobenzyl bromide[5] |
| Molecular Formula | C₁₅H₁₆Br₂N₂[2][4] |
| Molecular Weight | 384.11 g/mol [2][4][6] |
| InChI Key | AJUNARPIHUBZNV-UHFFFAOYSA-N[4] |
| SMILES | N#CC(C)(C)C1=CC(C(Br)Br)=CC(C(C)(C)C#N)=C1[4][6] |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value |
| Physical Form | Solid[4] |
| Solubility | Chloroform: Sparingly soluble; Methanol: Slightly soluble[4] |
| Storage | Room temperature in continental US; may vary elsewhere[4][6] |
| Stability | ≥ 4 years[4] |
Role in Anastrozole Synthesis
This compound is a synthetic intermediate in the manufacturing process of Anastrozole.[4][6] Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer in postmenopausal women.[2][5] The presence of this compound as an impurity in the final drug product is closely monitored to ensure the safety and efficacy of the medication.[1][2]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are proprietary to pharmaceutical manufacturers and are not publicly available in the searched literature. However, its identity is typically confirmed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
Signaling Pathways and Biological Activity
As a synthetic intermediate and impurity, this compound is not intended for therapeutic use and its biological activity or interaction with signaling pathways has not been characterized in the public domain.[4] Its primary relevance is in the context of the chemical synthesis and quality control of Anastrozole.
Logical Relationship in Anastrozole Quality Control
The following diagram illustrates the logical workflow for the identification and control of this compound as an impurity in Anastrozole.
Caption: Workflow for Anastrozole quality control.
References
An In-depth Technical Guide to the Synthesis of Anastrozole via Bromination
This technical guide provides a comprehensive overview of the synthesis of Anastrozole, a potent and selective non-steroidal aromatase inhibitor. The focus of this document is the core bromination step, a critical transformation in the most common synthetic routes. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a mechanistic exploration of the synthesis.
Introduction
Anastrozole, chemically known as α,α,α',α'-tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, is a third-generation aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] Its synthesis has been the subject of extensive research, with several routes developed to optimize yield, purity, and industrial scalability. A prevalent and efficient method involves the benzylic bromination of a key intermediate, 3,5-bis(2-cyanoprop-2-yl)toluene.[2] This guide will delve into the mechanism and practical execution of this pivotal reaction.
Overall Synthetic Pathway
The synthesis of anastrozole from 3,5-bis(2-cyanoprop-2-yl)toluene can be summarized in two main steps, as depicted below. The initial and most critical step is the selective bromination of the benzylic methyl group, followed by a nucleophilic substitution with 1,2,4-triazole.
The Bromination Step: A Mechanistic Insight
The benzylic bromination of 3,5-bis(2-cyanoprop-2-yl)toluene is a free-radical chain reaction, commonly referred to as the Wohl-Ziegler reaction.[3] This process utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO), to facilitate the reaction.
The mechanism proceeds through three key stages: initiation, propagation, and termination.
References
The Genesis of a Landmark Breast Cancer Drug: A Technical Guide to the Discovery and Synthesis of Anastrozole and Its Intermediates
For researchers, scientists, and drug development professionals, this in-depth guide chronicles the history of Anastrozole's synthesis, detailing the evolution of its manufacturing processes. It provides a comprehensive overview of the key chemical intermediates, experimental protocols, and comparative data on various synthetic routes, offering a valuable resource for those involved in pharmaceutical research and development.
Anastrozole, a potent and selective non-steroidal aromatase inhibitor, has been a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women since its approval in 1995.[1] Marketed under the trade name Arimidex, its development by Imperial Chemical Industries (ICI) marked a significant advancement in endocrine therapy.[2][3] This guide delves into the technical intricacies of its discovery and the history of its synthesis, with a focus on the crucial intermediates that paved the way for its large-scale production.
From Discovery to a Shorter, More Efficient Synthesis: A Historical Perspective
The journey to Anastrozole (originally designated as ICI D1033) began with the understanding that inhibiting the enzyme aromatase, which is responsible for the final step in estrogen synthesis, could be an effective strategy against estrogen-dependent cancers.[4] The initial synthesis of Anastrozole was disclosed in patents filed by ICI in the late 1980s.[5][6]
Early synthetic routes were often multi-step and less efficient. One of the first patented methods commenced with methyl-3,5-dimethylbenzoate and involved a six-step process.[1] However, a more streamlined, three-step synthesis starting from 3,5-bis(bromomethyl)toluene quickly became the preferred route due to its brevity and operational simplicity.[1] This shorter pathway forms the basis of many modern manufacturing processes and is a central focus of this guide.
Over the years, further refinements have been introduced, including the use of phase-transfer catalysts to improve reaction yields and purity, as well as the exploration of continuous flow chemistry for the synthesis of key intermediates, offering advantages in terms of safety, scalability, and process control.[7][8]
Core Synthetic Pathways and Key Intermediates
Two primary synthetic routes have dominated the landscape of Anastrozole synthesis. Both pathways converge on the crucial final step: the alkylation of 1,2,4-triazole with a functionalized benzyl bromide derivative.
Route 1: The Mesitylene-Based Approach
This widely adopted route begins with the readily available starting material, mesitylene (1,3,5-trimethylbenzene). The synthesis proceeds through a series of key intermediates, each with specific protocols for its formation and purification.
Diagram of the Mesitylene-Based Synthetic Pathway
References
- 1. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 2. Anastrozole, ZD-1033, ICI-D1033, Arimidex-药物合成数据库 [drugfuture.com]
- 3. The preclinical pharmacology of "Arimidex" (anastrozole; ZD1033)--a potent, selective aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 120511-74-2|2,2'-(5-Methyl-1,3-phenylene)diacetonitrile| Ambeed [ambeed.com]
- 6. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. vjs.ac.vn [vjs.ac.vn]
Technical Guide: 5-Dibromomethyl Anastrozole, a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental spectroscopic data for 5-Dibromomethyl anastrozole is limited. The data presented in this guide, where specified, is predicted based on standard spectroscopic principles and data from analogous compounds.
Introduction
This compound, systematically named 5-(dibromomethyl)-α¹,α¹,α³,α³-tetramethyl-1,3-benzenediacetonitrile, is a crucial intermediate in the synthesis of Anastrozole. Anastrozole is a potent and selective non-steroidal aromatase inhibitor utilized in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The purity and characterization of its synthetic intermediates, such as this compound, are of paramount importance in the pharmaceutical manufacturing process to ensure the final active pharmaceutical ingredient (API) meets stringent quality standards. This technical guide provides a comprehensive overview of the available data for this key intermediate.
Chemical Properties and Data
While comprehensive experimental spectroscopic data is not readily found in peer-reviewed literature, the fundamental properties of this compound are known.
| Property | Value |
| Systematic Name | 5-(dibromomethyl)-α¹,α¹,α³,α³-tetramethyl-1,3-benzenediacetonitrile |
| CAS Number | 1027160-12-8 |
| Molecular Formula | C₁₅H₁₆Br₂N₂ |
| Molecular Weight | 384.11 g/mol |
| Appearance | Predicted to be a solid |
| Melting Point | 125-127 °C |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and analysis of the closely related monobrominated analogue, 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | s | 2H | Aromatic H |
| ~7.6 | s | 1H | Aromatic H |
| ~6.8 | s | 1H | -CHBr₂ |
| ~1.8 | s | 12H | 4 x -CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Quaternary Aromatic C |
| ~140 | Aromatic C-CHBr₂ |
| ~125 | Aromatic CH |
| ~123 | Quaternary Nitrile C |
| ~40 | -C(CH₃)₂CN |
| ~35 | -CHBr₂ |
| ~28 | -CH₃ |
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 384/386/388 | Low | [M]⁺ (Isotopic pattern for 2 Br atoms) |
| 305/307 | Moderate | [M - Br]⁺ |
| 226 | High | [M - 2Br]⁺ |
| 69 | High | [C(CH₃)₂CN]⁺ |
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~2240 | C≡N stretch (nitrile) |
| ~1600, 1470 | Aromatic C=C stretch |
| ~700-600 | C-Br stretch |
Experimental Protocols
The synthesis of this compound is a key step in the overall synthesis of Anastrozole. The following is a generalized experimental protocol based on patent literature.
Synthesis of this compound
This procedure outlines the bromination of the precursor, 3,5-bis(1-cyano-1-methylethyl)toluene.
Materials:
-
3,5-bis(1-cyano-1-methylethyl)toluene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., benzoyl peroxide or AIBN)
-
A suitable solvent (e.g., carbon tetrachloride or acetonitrile)
Procedure:
-
In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere, dissolve 3,5-bis(1-cyano-1-methylethyl)toluene in the chosen solvent.
-
Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of the radical initiator to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Signaling Pathways and Logical Relationships
Anastrozole functions by inhibiting the aromatase enzyme, which is critical in the biosynthesis of estrogens. The following diagrams illustrate the synthesis workflow and the mechanism of action of Anastrozole.
Caption: Synthetic pathway from a key precursor to Anastrozole.
Caption: Anastrozole's mechanism of action via aromatase inhibition.
An In-Depth Technical Guide to the Synthesis of Anastrozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its chemical name is 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile). This guide provides a detailed overview of the primary synthetic routes for anastrozole, focusing on the starting materials, key precursors, and experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals involved in pharmaceutical synthesis and development.
Core Synthetic Strategies
The synthesis of anastrozole can be approached from several different starting materials. The most common strategies involve the construction of a functionalized central benzene ring, which is then coupled with 1,2,4-triazole. This guide will focus on two prominent synthetic pathways starting from:
-
Mesitylene
-
3,5-Bis(bromomethyl)toluene
A key intermediate in many of these syntheses is 3,5-bis(2-cyanoprop-2-yl)benzyl bromide , which serves as the immediate precursor to anastrozole.
Synthesis Route 1: Starting from Mesitylene
This route involves the sequential functionalization of mesitylene to build the necessary substituents on the benzene ring.
Logical Workflow for Anastrozole Synthesis from Mesitylene
Caption: Synthetic pathway of anastrozole starting from mesitylene.
Experimental Protocols
Step 1: Synthesis of 3,5-Bis(bromomethyl)toluene from Mesitylene [1]
-
Methodology: Mesitylene is subjected to a radical bromination reaction.
-
Reagents: Mesitylene, N-bromosuccinimide (NBS).
-
Solvent: Typically a non-polar solvent like carbon tetrachloride (historically) or a safer alternative.
-
Initiator: Benzoyl peroxide or AIBN.
-
Conditions: The reaction mixture is heated to reflux.
-
Work-up: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product can be purified by crystallization.
Step 2: Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile [2][3]
-
Methodology: A nucleophilic substitution reaction where the bromide ions are replaced by cyanide ions.
-
Reagents: 3,5-Bis(bromomethyl)toluene, potassium cyanide (KCN).
-
Solvent: Dichloromethane.
-
Catalyst: A phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) is often used to facilitate the reaction.
-
Conditions: The reaction is typically stirred at room temperature.
-
Work-up: The reaction mixture is washed with water, and the organic layer is separated, dried, and concentrated to yield the dinitrile product.
Step 3: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene [3][4]
-
Methodology: Alkylation of the dinitrile at the benzylic positions.
-
Reagents: 2,2'-(5-methyl-1,3-phenylene)diacetonitrile, methyl iodide (iodomethane), sodium hydride (NaH).
-
Solvent: Dimethylformamide (DMF).
-
Conditions: The dinitrile is treated with a strong base like sodium hydride to form a carbanion, which then reacts with methyl iodide.
-
Work-up: The reaction is quenched, and the product is extracted and purified.
Step 4: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide [5]
-
Methodology: A selective radical bromination of the remaining methyl group on the toluene ring.
-
Reagents: 3,5-Bis(2-cyanoprop-2-yl)toluene, N-bromosuccinimide (NBS).
-
Solvent: Carbon tetrachloride (historically) or acetonitrile[2].
-
Initiator: Benzoyl peroxide.
-
Conditions: The mixture is refluxed for a period, typically 2-3 hours[4][6].
-
Work-up: The reaction mixture is cooled and filtered. The filtrate is concentrated, and the crude product is purified by crystallization, often from a solvent mixture like 2-propanol and hexane[5].
Step 5: Synthesis of Anastrozole [7][8]
-
Methodology: The final step is a nucleophilic substitution where the benzyl bromide is alkylated with 1,2,4-triazole.
-
Reagents: 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide, 1,2,4-triazole sodium salt (or 1,2,4-triazole with a base).
-
Solvent: Toluene or Dimethylformamide (DMF).
-
Base (if using 1,2,4-triazole): Potassium carbonate (K2CO3)[7][8].
-
Catalyst: A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or PEG 600 can be used to improve the yield[7][8].
-
Conditions: The reaction mixture is heated, for instance at 90°C for 5 hours in DMF[8].
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated. The crude anastrozole is purified by column chromatography or crystallization[8].
Synthesis Route 2: Starting from 3,5-Bis(bromomethyl)toluene
This route is more direct as it begins with a more advanced intermediate.
Logical Workflow for Anastrozole Synthesis from 3,5-Bis(bromomethyl)toluene
Caption: Synthetic pathway of anastrozole starting from 3,5-bis(bromomethyl)toluene.
The experimental protocols for the steps in this route are identical to Steps 2 through 5 of the synthesis starting from mesitylene.
Quantitative Data Summary
The following tables summarize quantitative data for key reaction steps in the synthesis of anastrozole. Note that yields can vary significantly based on the specific conditions and scale of the reaction.
Table 1: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide
| Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 3,5-Bis(2-cyanoprop-2-yl)toluene | NBS, Benzoyl Peroxide | Carbon Tetrachloride | 87.0% | Not specified | [5] |
| 3,5-Bis(2-cyanoprop-2-yl)toluene | NBS, Benzoyl Peroxide | Acetonitrile | Not specified | Not specified | [2] |
Table 2: Synthesis of Anastrozole
| Starting Material | Reagents | Solvent | Catalyst | Yield | Purity | Reference |
| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 1,2,4-Triazole, K2CO3 | Toluene | PEG 600 | 91.3% (calculated) | 89.4% (HPLC) | [7] |
| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 1,2,4-Triazole Sodium Salt | DMF | None | 50-60% | Not specified | [8] |
| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 1,2,4-Triazole Sodium Salt | Toluene | TBAB | 70-80% | High | [8] |
| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 1,2,4-Triazole Sodium Salt | Toluene | BKC | 60-70% | High | [8] |
| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | Not specified | Ethyl Acetate, Diisopropyl ether | Not specified | 81.24% | Not specified | [9] |
Table 3: Purification of Anastrozole
| Method | Solvents | Resulting Purity | Reference |
| Crystallization | Cyclohexane/Ethyl acetate | Not specified (m.p. 81-82°C) | [10] |
| Crystallization | Methanol/Water | >99.8% | [10] |
| Crystallization | Ethyl acetate/Diisopropyl ether | 99.9% (HPLC) | [2] |
Conclusion
The synthesis of anastrozole is a multi-step process that can be initiated from readily available starting materials like mesitylene. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the bromination and final alkylation steps, to maximize yield and minimize the formation of impurities. The use of phase-transfer catalysts has been shown to be effective in improving the efficiency of the final step. The purification of the final product is crucial to meet pharmaceutical standards, with crystallization being a widely employed method. This guide provides a foundational understanding of the synthetic pathways to anastrozole, offering valuable insights for process optimization and development in a research and industrial setting.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 3. WO2008047104A1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 4. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]
- 5. 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 120511-84-4 [chemicalbook.com]
- 6. Process For The Preparation Of Pure Anastrozole [quickcompany.in]
- 7. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. US20060189670A1 - Process for the preparation of anastrozole and intermediates thereof - Google Patents [patents.google.com]
- 10. US20070281982A1 - Process for purification of anastrozole - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis and Theoretical Yield of Anastrozole from 3,5-bis(2-cyanoprop-2-yl)benzyl bromide
Introduction: This technical guide provides a comprehensive overview of the chemical synthesis of Anastrozole, a potent and selective non-steroidal aromatase inhibitor, from the precursor 3,5-bis(2-cyanoprop-2-yl)benzyl bromide. While the requested starting material "5-Dibromomethyl anastrozole" appears to be a misnomer, this document details the scientifically established synthetic route from a key brominated intermediate, which is likely the intended subject of the query. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Anastrozole is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its synthesis involves a multi-step process, with the final key step involving the alkylation of 1,2,4-triazole with a suitable benzyl bromide derivative. This document will focus on this pivotal conversion, providing detailed experimental protocols, quantitative data on yields, and a visual representation of the reaction pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the synthesis of Anastrozole from 3,5-bis(2-cyanoprop-2-yl)benzyl bromide and 1,2,4-triazole. The theoretical yield is calculated based on the stoichiometry of the reaction, assuming 3,5-bis(2-cyanoprop-2-yl)benzyl bromide is the limiting reagent.
| Parameter | Value | Unit |
| Molecular Weight of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide | 328.22 | g/mol |
| Molecular Weight of 1,2,4-triazole sodium salt | 91.06 | g/mol |
| Molecular Weight of Anastrozole | 293.37 | g/mol |
| Stoichiometric Ratio (Bromide:Triazole) | 1:1.05 | - |
| Theoretical Yield of Anastrozole from 1g of Bromide | 0.894 | g |
| Reported Experimental Yield Range | 81.24 - 91.3% | % |
Experimental Protocols
The synthesis of Anastrozole from 3,5-bis(2-cyanoprop-2-yl)benzyl bromide is typically achieved through a nucleophilic substitution reaction where the 1,2,4-triazole anion displaces the bromide ion. Several variations of the experimental protocol exist, often employing different solvents, bases, and catalysts to optimize yield and purity. Below are detailed methodologies from cited literature.
Protocol 1: Synthesis using Potassium Carbonate and a Phase-Transfer Catalyst [1]
-
Reaction Setup: To a stirred mixture of potassium carbonate (1.3 equivalents), 1,2,4-triazole (1.05 equivalents), and a phase-transfer catalyst such as PEG 600 (0.05 equivalents) in toluene, a solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide (1.0 equivalent) in toluene is added at 40-45 °C.
-
Reaction Conditions: The reaction mixture is stirred at 44-45 °C for 3 hours.
-
Work-up and Isolation: The mixture is filtered, and the residue is washed with warm toluene. The filtrate, containing the product, is washed with water.
-
Purification: The organic layer is concentrated to yield crude Anastrozole. Further purification can be achieved by crystallization from a suitable solvent system like ethyl acetate and diisopropyl ether to obtain high-purity Anastrozole[2].
Protocol 2: Synthesis using Sodium Hydride in an Anhydrous Solvent
-
Preparation of Triazole Anion: To a suspension of sodium hydride in an anhydrous solvent like DMF, 1,2,4-triazole is added portion-wise under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 1,2,4-triazole.
-
Alkylation Reaction: A solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide in the same anhydrous solvent is then added dropwise to the triazole salt suspension.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, monitored by techniques like TLC or HPLC.
-
Quenching and Extraction: The reaction is carefully quenched with water, and the product is extracted into an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Reaction Pathway and Workflow Visualization
The following diagrams illustrate the chemical reaction for the synthesis of Anastrozole and a typical experimental workflow.
Caption: Chemical synthesis of Anastrozole.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Anastrozole via a Benzyl Bromide Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anastrozole, a potent and selective non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its mechanism of action involves the blockade of estrogen biosynthesis, thereby reducing tumor growth stimulation. This document provides a detailed protocol for the synthesis of Anastrozole, focusing on a common and effective route involving the key intermediate, 3,5-bis(2-cyanoprop-2-yl)benzyl bromide. This protocol outlines the bromination of 3,5-bis(2-cyanoprop-2-yl)toluene and the subsequent alkylation of 1,2,4-triazole to yield Anastrozole. Additionally, this note includes quantitative data from various synthetic approaches, a diagram of the synthetic workflow, and a representation of Anastrozole's mechanism of action.
Introduction
Anastrozole, chemically known as 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile), is a third-generation aromatase inhibitor.[1] Aromatase is a key enzyme responsible for the peripheral conversion of androgens to estrogens.[2][3][4] In postmenopausal women, this pathway is the primary source of circulating estrogens.[2] By competitively inhibiting aromatase, Anastrozole significantly suppresses plasma estrogen levels, leading to a reduction in the growth stimulus for estrogen-receptor positive (ER+) breast cancers.[2][5] The synthesis of Anastrozole can be achieved through various routes, often culminating in the coupling of a substituted benzyl halide with 1,2,4-triazole.[6][7] The protocol detailed herein focuses on a widely utilized method starting from 3,5-bis(2-cyanoprop-2-yl)toluene.
Anastrozole Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Anastrozole from 3,5-bis(2-cyanoprop-2-yl)toluene.
Caption: Synthetic pathway for Anastrozole.
Experimental Protocols
Step 1: Bromination of 3,5-bis(2-cyanoprop-2-yl)toluene
This procedure describes the benzylic bromination of 3,5-bis(2-cyanoprop-2-yl)toluene to form the key intermediate, 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.[7]
Materials:
-
3,5-bis(2-cyanoprop-2-yl)toluene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile) or benzoyl peroxide)
-
Organic solvent (e.g., acetonitrile or carbon tetrachloride)[7][8]
-
Sulphuric acid or acetic acid (optional)
Procedure:
-
Dissolve 3,5-bis(2-cyanoprop-2-yl)toluene in the chosen organic solvent in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Add N-bromosuccinimide and the radical initiator to the mixture.
-
Heat the reaction mixture to reflux for a period of up to 3 hours.[7] The reaction progress can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture.
-
Filter the mixture to remove succinimide.
-
Evaporate the solvent under reduced pressure to obtain the crude 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropyl alcohol and n-heptane.[7]
Step 2: Alkylation of 1,2,4-Triazole to Synthesize Anastrozole
This step involves the N-alkylation of 1,2,4-triazole with the prepared benzyl bromide intermediate.
Materials:
-
3,5-bis(2-cyanoprop-2-yl)benzyl bromide
-
1,2,4-Triazole or 1,2,4-triazole sodium salt[1]
-
A base (e.g., potassium carbonate, sodium hydride)[6]
-
An organic solvent (e.g., toluene, dimethylformamide (DMF))[1][6]
-
Optional: A phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or benzalkonium chloride (BKC) can be used to improve yield and selectivity.[1]
Procedure:
-
To a stirred mixture of 1,2,4-triazole (or its sodium salt), the base, and the optional phase-transfer catalyst in the organic solvent, add a solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.
-
Heat the reaction mixture, for instance at 90°C for 5 hours when using DMF.[1]
-
Monitor the reaction for completion.
-
After cooling, if DMF is used, add water and extract the product with an organic solvent like ethyl acetate.[1] If toluene is used, the mixture can be filtered.[6]
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO4).
-
Concentrate the organic phase under vacuum to obtain crude Anastrozole.
-
Purify the crude product by column chromatography or recrystallization from a solvent mixture like isopropyl alcohol and heptane to yield pure Anastrozole.[1]
Quantitative Data Summary
The following tables summarize various reaction conditions and reported yields for the synthesis of Anastrozole and its intermediates.
Table 1: Alkylation Reaction Conditions and Yields
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 3,5-Bis(1-cyano-1-methyl) bromomethyl benzene | 1,2,4-triazole sodium, K2CO3 | DMF | 90°C | 5 h | - | [1] |
| 3,5-Bis(1-cyano-1-methyl) bromomethyl benzene | 1,2,4-triazole sodium, K2CO3, TBAB | Toluene | 90°C | 5 h | Highest | [1] |
| 3,5-Bis(1-cyano-1-methyl) bromomethyl benzene | 1,2,4-triazole sodium, K2CO3, BKC | Toluene | 90°C | 5 h | Moderate | [1] |
| 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide (1.0 mol) | 1,2,4-triazole (1.05 eq), K2CO3 (1.3 eq), PEG 600 | Toluene | 40-45°C | 3 h | ~91.3% | [6] |
Table 2: Purity of Anastrozole
| Purification Method | Purity Achieved | Reference |
| Column Chromatography (isopropyl alcohol and heptane) | High Purity | [1] |
| Crystallization (ethyl acetate and diisopropyl ether) | ≥ 99.8% | [7] |
| Crystallization (isopropanol and cyclohexane) | > 98% | [9] |
Mechanism of Action: Aromatase Inhibition
Anastrozole functions by selectively inhibiting the aromatase enzyme, which is part of the cytochrome P450 superfamily. This enzyme is crucial for the final step of estrogen synthesis in postmenopausal women, where it converts adrenal androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol).[3] By binding reversibly to the heme group of the aromatase enzyme, Anastrozole blocks this conversion, leading to a significant reduction in serum estrogen levels.[3] This deprivation of estrogen slows or halts the growth of hormone-dependent breast cancer cells.
Caption: Mechanism of action of Anastrozole.
Conclusion
The synthetic protocol detailed in this document provides a robust and reproducible method for the laboratory-scale synthesis of Anastrozole. The use of a phase-transfer catalyst in the alkylation step has been shown to improve reaction efficiency. Careful control of reaction conditions and appropriate purification techniques are critical for obtaining high-purity Anastrozole suitable for further research and development. The provided diagrams and data offer a comprehensive overview for professionals engaged in medicinal chemistry and drug manufacturing.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. pinnaclepeptides.com [pinnaclepeptides.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 7. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 8. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]
- 9. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 5-Dibromomethyl Anastrozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Dibromomethyl anastrozole, identified as Anastrozole Impurity D in the European Pharmacopoeia (EP), is a key synthetic intermediate and a potential impurity in the manufacturing of Anastrozole, a potent non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer.[1] The purity of Anastrozole is critical for its safety and efficacy, making the control and purification of its intermediates and impurities, such as this compound, a crucial aspect of drug development and manufacturing.
These application notes provide detailed protocols for the purification of this compound using common laboratory techniques, namely recrystallization and column chromatography. Additionally, the mechanism of action of Anastrozole is illustrated to provide context for the importance of purity in the final active pharmaceutical ingredient (API).
Data Presentation
The following table summarizes representative data for the purification of this compound, demonstrating the effectiveness of the described purification techniques. Please note that these values are illustrative and actual results may vary depending on the initial purity of the crude material and specific experimental conditions.
| Purification Technique | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Key Parameters |
| Recrystallization | ~85% | ≥98% | 70-85% | Solvent System: Isopropanol/Water |
| Column Chromatography | ~85% | ≥99% | 60-75% | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a robust technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of isopropanol and begin heating the mixture with stirring. Continue to add isopropanol portion-wise until the solid completely dissolves at a near-boiling temperature.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask to remove them.
-
Crystallization: Slowly add deionized water to the hot isopropanol solution until the solution becomes slightly turbid (cloudy), indicating the point of saturation. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white to off-white solid.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2][3][4][5]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other suitable non-polar solvent)
-
Ethyl acetate (or other suitable polar solvent)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis: Before performing column chromatography, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system will provide good separation between the desired compound and its impurities, with the desired compound having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare the chromatography column by packing it with silica gel as a slurry in hexane (wet packing) or by adding dry silica gel followed by the solvent (dry packing).[6] Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the determined hexane/ethyl acetate solvent system. A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (increasing ethyl acetate content), is often effective for separating complex mixtures.
-
Fraction Collection: Collect the eluate in a series of labeled fractions.
-
Monitoring the Separation: Monitor the separation by spotting aliquots of the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Isolation of Pure Product: Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Anastrozole's Mechanism of Action
Anastrozole is a non-steroidal aromatase inhibitor. It acts by competitively binding to the heme iron of the aromatase enzyme (CYP19A1), which is responsible for the final step in the biosynthesis of estrogens from androgens in peripheral tissues.[7][8][9][10] This inhibition leads to a significant reduction in circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of the estrogen they need to grow and proliferate.
Caption: Anastrozole inhibits the Aromatase enzyme, blocking estrogen production.
Purification Workflow for this compound
The following diagram illustrates a general workflow for the purification of this compound from a crude reaction mixture.
Caption: General workflow for the purification of this compound.
References
- 1. Anastrozole EP Impurity D | 1027160-12-8 | SynZeal [synzeal.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. youtube.com [youtube.com]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgsyn.org [orgsyn.org]
- 7. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Analytical Characterization of Anastrozole Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of key process-related impurities and intermediates of Anastrozole, a potent aromatase inhibitor. The following protocols are designed to ensure the quality and purity of Anastrozole active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A robust, isocratic reverse-phase HPLC method is crucial for the routine analysis and separation of Anastrozole from its potential impurities. This method can detect and quantify impurities at levels as low as 0.08%-0.12% by peak area.[1][2]
Experimental Protocol: HPLC
| Parameter | Specification |
| Instrument | Agilent HPLC system with a 1200 series pump, photodiode array detector, and auto-sampler.[1] |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm[3][4] or equivalent C18 column. |
| Mobile Phase | A 50:50 (v/v) mixture of 2 mmol L-1 ammonium acetate and acetonitrile.[1] |
| Flow Rate | 1.0 mL/min.[1] |
| Detection | UV at 215 nm.[4][5][6] |
| Injection Volume | 20 µL.[5][6] |
| Column Temperature | Ambient. |
| Run Time | 40 minutes.[1] |
Data Presentation: HPLC Retention Times
| Compound | Retention Time (min) |
| Impurity I | ~4.5[1] |
| Anastrozole | ~6.5[1] |
| Impurity II | ~23.7[1] |
| Impurity III | ~26.0[1] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It provides valuable information on the molecular weight and fragmentation patterns of the analytes.
Experimental Protocol: GC-MS
| Parameter | Specification |
| Instrument | Agilent 6890N GC with a 5973 quadrupole mass-selective detector.[7] |
| Column | 30 m x 0.25 mm I.D. fused silica capillary column coated with 0.50 µm DB-35MS.[7] |
| Injection Mode | Splitless.[7] |
| Injector Temperature | 250°C.[7] |
| Oven Program | Initial temperature 100°C for 3 min, then ramp to 300°C at 30°C/min, hold for 20 min.[3][8] |
| Carrier Gas | Helium. |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[3][7] |
| Source Temperature | 230°C.[3][8] |
| Quadrupole Temperature | 150°C.[3][8] |
Data Presentation: GC-MS Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Impurity II | 226 (M+)[1][3] | - |
| Impurity III | 304 (M+)[1][3] | 225 (M+ - Br)[1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For non-volatile or thermally labile impurities, LC-MS/MS offers high sensitivity and specificity. This technique is particularly useful for confirming the molecular weight of impurities directly from the HPLC eluent.
Experimental Protocol: LC-MS/MS
| Parameter | Specification |
| Instrument | API 2000 Mass Spectrometer with a turbo ion spray interface.[3][8] |
| Ionization Mode | Positive Ionization.[3][8] |
| Ion Source Voltage | 5500 V.[3][8] |
| Declustering Potential | 70 V.[3][8] |
| Focusing Potential | 400 V.[3][8] |
| Entrance Potential | 10 V.[3][8] |
| Nebulizer Gas | Air at 40 psi.[3][8] |
| Curtain Gas | Nitrogen at 25 psi.[3][8] |
| LC Conditions | Same as analytical HPLC method. |
Data Presentation: LC-MS/MS Data
| Compound | Molecular Ion (m/z) |
| Anastrozole | 294 (M+1) |
| Impurity I | 294 (M+1)[2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
NMR spectroscopy is indispensable for the unambiguous structural elucidation of isolated impurities. Both ¹H and ¹³C NMR, along with DEPT experiments, provide detailed information about the chemical structure.
Experimental Protocol: NMR
| Parameter | Specification |
| Instrument | Varian-400 FT NMR spectrometer.[1] |
| Frequency | 399.939 MHz for ¹H, 100.574 MHz for ¹³C.[1] |
| Solvent | CDCl₃.[1] |
| Temperature | 25°C.[1] |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm for ¹H; CDCl₃ at 77.0 ppm for ¹³C.[1] |
Data Presentation: Key NMR Signals for Impurity Characterization
| Impurity | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) | Structural Implication |
| Impurity I | Similar to Anastrozole | Similar to Anastrozole | Positional isomer of Anastrozole.[1][3] |
| Impurity II | δ 2.41 (-CH₃)[1][9] | δ 21.80 (-CH₃)[1] | Absence of the triazole ring, presence of a methyl group on the phenyl ring.[1] |
| Impurity III | Absence of triazole ring protons | - | Absence of the triazole ring, presence of a bromomethyl group.[1][9] |
Anastrozole Intermediate Characterization Workflow
The following diagram illustrates the logical workflow for the identification and characterization of Anastrozole intermediates and impurities.
Caption: Workflow for Anastrozole Impurity Characterization.
Identified Anastrozole Process-Related Impurities
Based on spectroscopic data, the following structures have been assigned to the common process-related impurities found in Anastrozole synthesis[1][2]:
-
Impurity I: 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile)
-
Impurity II: 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)
-
Impurity III: 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile)[1][2], which is a key intermediate in the synthesis of Anastrozole.[10]
Synthesis and Intermediate Context
The synthesis of Anastrozole often involves intermediates such as 3,5-bis(1-cyano-1-methylethyl)toluene and its subsequent bromination to yield 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity III).[10][11][12] The reaction of this brominated intermediate with sodium 1,2,4-triazole can lead to the formation of both Anastrozole and its positional isomer, Impurity I.[12] Impurity II can arise as a starting material or a byproduct in the synthesis pathway. Understanding the synthetic route is crucial for anticipating and controlling potential impurities.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. dea.gov [dea.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. US20060189670A1 - Process for the preparation of anastrozole and intermediates thereof - Google Patents [patents.google.com]
Application Note: HPLC Analysis of 5-Dibromomethyl Anastrozole Purity in Anastrozole API
Introduction
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1][2] The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy. Process-related impurities and degradation products can impact the quality of the final drug product. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of Anastrozole and the quantification of the potential impurity, 5-Dibromomethyl anastrozole. The method is designed to be stability-indicating, capable of separating the API from its potential impurities and degradation products.
Core Requirements
This method is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Anastrozole. The accurate quantification of impurities is essential for regulatory compliance and ensuring patient safety.[3]
Experimental Protocols
1. Materials and Reagents
-
Anastrozole Reference Standard (RS)
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Water (Ultrapure/HPLC grade)
-
Ortho-phosphoric acid (AR grade)
2. Instrumentation and Chromatographic Conditions
A validated RP-HPLC method is employed for the analysis. The following conditions are recommended:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Note: The gradient program can be optimized based on the specific separation requirements.
3. Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh and transfer about 25 mg of Anastrozole RS and 5 mg of this compound RS into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Working Standard Solution: Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This provides a final concentration of approximately 50 µg/mL of Anastrozole and 10 µg/mL of this compound.
-
Sample Solution: Accurately weigh and transfer about 25 mg of the Anastrozole API sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
4. System Suitability
Before sample analysis, inject the Working Standard Solution five replicate times. The system suitability parameters should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Anastrozole peak) | ≤ 2.0 |
| Theoretical Plates (Anastrozole peak) | ≥ 2000 |
| %RSD for peak area (Anastrozole) | ≤ 2.0% |
| Resolution between Anastrozole and this compound | ≥ 2.0 |
5. Analysis Procedure
Inject the diluent once as a blank, followed by the Working Standard Solution. Then, inject the Sample Solution in duplicate. Record the chromatograms and integrate the peak areas.
6. Calculation
The percentage of this compound in the Anastrozole API can be calculated using the following formula:
The purity of Anastrozole can be calculated by the area normalization method or by using an external standard.
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) - Anastrozole | Peak Area - Anastrozole | Tailing Factor | Theoretical Plates |
| 1 | 6.52 | 1254321 | 1.12 | 5678 |
| 2 | 6.51 | 1256789 | 1.13 | 5712 |
| 3 | 6.53 | 1253987 | 1.11 | 5690 |
| 4 | 6.52 | 1255543 | 1.12 | 5705 |
| 5 | 6.51 | 1254876 | 1.13 | 5688 |
| Mean | 6.52 | 1255103 | 1.12 | 5695 |
| %RSD | 0.12% | 0.09% |
Table 2: Quantitative Analysis of this compound
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Impurity |
| Standard | 8.25 | 254321 | 10.0 | - |
| Sample 1 | 8.26 | 5123 | 500 | 0.10% |
| Sample 2 | 8.25 | 5098 | 500 | 0.10% |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Discussion
The described HPLC method provides a reliable and robust approach for the purity determination of Anastrozole and the quantification of the this compound impurity. The use of a gradient elution allows for the effective separation of the main component from its related substances.[4] The validation of the method as per ICH guidelines is crucial to ensure its accuracy, precision, and linearity.[4] Forced degradation studies can be performed to demonstrate the stability-indicating nature of the method, ensuring that all potential degradation products are separated from the Anastrozole peak.[5][6] This method is suitable for routine quality control analysis in a pharmaceutical setting.
References
- 1. scielo.br [scielo.br]
- 2. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
Application Note: Identification of Anastrozole Synthesis Byproducts Using LC-MS/MS
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and characterization of potential byproducts generated during the synthesis of Anastrozole. Anastrozole is a potent non-steroidal aromatase inhibitor, and ensuring its purity is critical for pharmaceutical safety and efficacy. This protocol is designed for researchers, scientists, and drug development professionals involved in the quality control and process optimization of Anastrozole synthesis.
Introduction
Anastrozole, chemically known as 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropiononitrile), is a cornerstone in the treatment of hormone receptor-positive breast cancer. The manufacturing process of active pharmaceutical ingredients (APIs) like Anastrozole can lead to the formation of various process-related impurities and degradation products. Regulatory bodies necessitate the identification and quantification of these byproducts to ensure the safety and quality of the final drug product.
This document provides a comprehensive protocol for the separation, detection, and identification of known Anastrozole synthesis byproducts using a sensitive and specific LC-MS/MS method. The methodology is based on established analytical techniques and forced degradation studies that reveal potential impurities formed under stress conditions.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Additives: Formic acid (FA) and Ammonium acetate (AmAc)
-
Reference Standards: Anastrozole and any available byproduct reference standards.
-
Sample: Anastrozole API or tablet dosage form.
Sample Preparation
-
Standard Solution: Prepare a stock solution of Anastrozole reference standard in methanol at a concentration of 1 mg/mL.
-
Sample Solution:
-
For Anastrozole API: Accurately weigh and dissolve approximately 10 mg of the API in 10 mL of methanol to obtain a 1 mg/mL solution.
-
For Tablet Dosage Form: Grind tablets to a fine powder. Transfer an amount of powder equivalent to 10 mg of Anastrozole into a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Centrifuge the solution and use the supernatant.
-
-
Working Solution: Dilute the sample and standard solutions to a final concentration of 10 µg/mL with the initial mobile phase composition.
Forced Degradation Studies (Optional)
To investigate potential degradation products, Anastrozole can be subjected to stress conditions as per ICH guidelines.[1] The drug is known to be stable under thermal, hydrolytic (acidic), and photolytic conditions but shows degradation in oxidative and basic environments.[1][2][3]
-
Oxidative Degradation: Treat the Anastrozole solution with 3% hydrogen peroxide.
-
Base Hydrolysis: Treat the Anastrozole solution with 0.1N NaOH. Degradation has been observed under these conditions.[2][4]
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended.
| Parameter | Condition |
| LC Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm[1] or equivalent C18 column. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A linear gradient can be optimized for the separation of byproducts.[5][6] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MS Method | Full Scan (to identify unknown byproducts) and Multiple Reaction Monitoring (MRM) for known impurities. |
Data Analysis
-
Identification: Byproducts are identified by comparing their retention times and mass spectra (including parent and fragment ions) with those of reference standards (if available) or with previously reported data.
-
Fragmentation Pattern: The fragmentation of Anastrozole and its byproducts is a key identification tool.
Data Presentation
The following table summarizes the known synthesis-related impurities and degradation products of Anastrozole.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| Anastrozole | 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropiononitrile) | C₁₇H₁₉N₅ | 293.37 | 294.2 | 225.2, 69.1 | [7][8] |
| Impurity I | 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₇H₁₉N₅ | 293.37 | 294.0 | Similar to Anastrozole | [9][10] |
| Impurity II | 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₅H₁₈N₂ | 226.32 | 227.0 | - | [9][10] |
| Impurity III | 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile) | C₁₅H₁₇BrN₂ | 305.22 | 305.0/307.0 | - | [9][10] |
| Monoacid | 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid | C₁₇H₂₀N₄O₂ | 312.37 | 313.2 | - | [11] |
| Diacid | 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid) | C₁₇H₂₁N₃O₄ | 331.37 | 332.2 | - | [11] |
Mandatory Visualizations
Caption: Experimental workflow for LC-MS/MS identification of Anastrozole byproducts.
Caption: Logical relationships of Anastrozole and its byproducts.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the identification of synthesis-related byproducts and potential degradation products of Anastrozole. This protocol is essential for ensuring the quality and purity of Anastrozole in a pharmaceutical manufacturing and research setting. The detailed experimental conditions and data tables serve as a valuable resource for method development and validation.
References
- 1. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Anastrozole Intermediates by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anastrozole, a potent non-steroidal aromatase inhibitor, is a critical therapeutic agent for hormone-receptor-positive breast cancer in postmenopausal women.[1][2] The synthesis of Anastrozole is a multi-step process that generates several key intermediates. Ensuring the purity and correct structure of these intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of these synthetic intermediates. This document provides detailed protocols and data for the characterization of key Anastrozole intermediates using ¹H and ¹³C NMR spectroscopy.
Introduction
The chemical synthesis of Anastrozole, 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile), involves several transformation steps, each yielding a specific intermediate.[3] Process-related impurities can arise from incomplete reactions or side reactions, making rigorous analytical control essential.[4] NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. This allows for positive identification of the desired intermediates and the detection and characterization of potential impurities.[5] This note outlines the synthetic pathway and presents characteristic NMR data for key intermediates, along with standardized protocols for sample analysis.
Synthetic Pathway of Anastrozole
The synthesis of Anastrozole can be achieved via several routes. A common pathway starts from 3,5-bis(bromomethyl)toluene and proceeds through cyanation, methylation, a second bromination, and a final substitution reaction with 1,2,4-triazole.[3] The key intermediates in this pathway are crucial checkpoints for quality control.
Figure 1: A common synthetic pathway for Anastrozole.
NMR Data for Key Intermediates
The following tables summarize the ¹H and ¹³C NMR spectral data for key intermediates in the synthesis of Anastrozole. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[6]
Intermediate 1: 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity II)
This intermediate is formed after the methylation step. It is also a known process-related impurity in the final API.[4][5]
Table 1: NMR Data for 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | Multiplicity |
| 7.35 | s |
| 7.20 | s |
| 2.41 | s |
| 1.75 | s |
Note: Data compiled from multiple sources describing process-related impurities.[5]
Intermediate 2: 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (Impurity III)
This is the final intermediate before the introduction of the triazole ring. It is formed by the radical bromination of the methyl group on the aromatic ring.[3] This compound is also a known impurity.[4][5]
Table 2: NMR Data for 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | Multiplicity |
| 7.50 | s |
| 7.45 | s |
| 4.45 | s |
| 1.76 | s |
Note: Data compiled from characterization of process-related impurities.[5]
Final Product: Anastrozole
For comparison, the NMR data for the final product, Anastrozole, is provided. The key differences are the disappearance of the CH₂Br signal and the appearance of signals for the triazole ring and the new methylene bridge.[7]
Table 3: NMR Data for Anastrozole
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| δ (ppm) | Multiplicity |
| 8.16 | s |
| 8.01 | s |
| 7.54 | t, J=1.5 Hz |
| 7.34 | d, J=1.5 Hz |
| 5.40 | s |
| 1.73 | s |
Note: Data sourced from published literature.[7]
Experimental Protocols
The following are generalized protocols for acquiring NMR data for Anastrozole intermediates. Instrument parameters may need to be optimized for specific hardware.
Protocol 1: Sample Preparation
-
Accurately weigh 5-10 mg of the intermediate or sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Protocol 2: ¹H NMR Spectroscopy Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Set the following typical acquisition parameters on a 400 MHz spectrometer:[8]
-
Pulse Width (pw): 30-45°
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (at): 2.5 - 4.0 s
-
Number of Scans (nt): 8-16
-
Temperature: 25 °C[6]
-
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and pick the peaks.
Protocol 3: ¹³C {¹H} NMR and DEPT-135 Spectroscopy Acquisition
-
Use the same sample and ensure the spectrometer is locked and shimmed.
-
Set up a proton-decoupled ¹³C experiment with the following typical parameters on a 100 MHz (for ¹³C) spectrometer:[8]
-
Pulse Width (pw): 30-45°
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (at): 1.0 - 1.5 s
-
Number of Scans (nt): 256 or higher (as needed for signal-to-noise)
-
Decoupling: Proton broadband decoupling
-
-
Acquire and process the FID, referencing the CDCl₃ signal to 77.16 ppm.
-
To differentiate between CH, CH₂, and CH₃ groups, acquire a DEPT-135 spectrum. In a DEPT-135 spectrum, CH and CH₃ signals typically appear as positive peaks, while CH₂ signals are negative.[9] Quaternary carbons are absent.
Data Analysis and Visualization Workflow
A systematic approach is crucial for accurate structural elucidation. The workflow involves sample preparation, data acquisition using various NMR techniques, and finally, data interpretation to confirm the molecular structure.
Figure 2: General workflow for NMR-based structural analysis.
Conclusion
NMR spectroscopy is a powerful and essential tool in the development and manufacturing of Anastrozole. It provides a detailed structural fingerprint of synthetic intermediates, enabling chemists to confirm their identity, assess purity, and characterize by-products. The data and protocols presented in this application note serve as a valuable resource for researchers and quality control analysts involved in the synthesis of Anastrozole, ensuring the production of a safe and high-quality API. The use of 1D (¹H, ¹³C, DEPT) and, if necessary, 2D (HSQC, HMBC) NMR experiments provides comprehensive structural information, making it the gold standard for molecular characterization in pharmaceutical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. dea.gov [dea.gov]
- 9. Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment - Magritek [magritek.com]
Application Notes and Protocols for Anastrozole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anastrozole is a potent and selective non-steroidal aromatase inhibitor.[1][2][3] It is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][4][5] Anastrozole acts by blocking the aromatase enzyme, thereby inhibiting the peripheral conversion of androgens to estrogens, a key pathway for tumor growth in estrogen-dependent cancers.[3][6][7] While 5-Dibromomethyl anastrozole is a known synthetic intermediate in the production of Anastrozole, this document will focus on the medicinally active final compound, Anastrozole, due to the extensive availability of data regarding its application.[8]
Mechanism of Action
Anastrozole competitively inhibits the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step of estrogen biosynthesis.[6][7][9] This inhibition leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-sensitive breast cancer cells of the estrogen they need to proliferate.[6][7]
Signaling Pathway of Aromatase Inhibition
Caption: Aromatase inhibition by Anastrozole blocks estrogen synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data for Anastrozole from various studies.
Table 1: Pharmacokinetic Properties of Anastrozole
| Parameter | Value | Reference |
| Plasma Half-life | 41-50 hours | [3][10][11] |
| Time to Steady State | ~7 days | [10][11][12] |
| Protein Binding | 40% | [2][12] |
| Metabolism | Primarily hepatic (~85%) | [2][12] |
| Excretion | ~11% renal, remainder as metabolites | [12] |
Table 2: In Vivo Efficacy of Anastrozole (1 mg/day)
| Parameter | Suppression Level | Reference |
| Aromatase Activity | 96.7% - 98.1% | [13] |
| Plasma Estrone | ≥ 86.5% | [13] |
| Plasma Estradiol | ≥ 83.5% | [13] |
| Plasma Estrone Sulphate | ≥ 93.5% | [13] |
Table 3: Comparative Efficacy of Aromatase Inhibitors (In Vitro)
| Compound | Relative Potency vs. Anastrozole | Reference |
| Letrozole | 10-30 times more potent | [14] |
| Fadrozole | Superior in some in vitro assays | [15] |
Note: In vitro potency does not always directly correlate with in vivo efficacy.[14][15]
Experimental Protocols
Protocol 1: Synthesis of Anastrozole from 3,5-bis(bromomethyl)toluene
This protocol outlines a general synthetic route for Anastrozole.
Workflow Diagram:
Caption: General synthetic workflow for Anastrozole.
Methodology:
-
Step 1: Cyanation: 3,5-bis(bromomethyl)toluene is reacted with potassium cyanide in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to yield 2,2'-(5-methyl-1,3-phenylene)diacetonitrile.[16][17]
-
Step 2: Methylation: The resulting bis-nitrile compound is deprotonated with a strong base like sodium hydride, followed by methylation with methyl iodide to produce 3,5-bis(1-cyano-1-methylethyl)toluene.[16][17]
-
Step 3: Bromination: A radical substitution reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide is performed to brominate the benzylic methyl group, yielding 2,2'-(5-bromomethyl-1,3-phenylene)di(2-methyl propionitrile).[16][17]
-
Step 4: Final Substitution: The benzylbromide intermediate undergoes a final SN2 displacement with sodium triazole to yield Anastrozole.[16][18]
Note: Reaction conditions such as solvent, temperature, and reaction time need to be optimized for each step.[18]
Protocol 2: In Vitro Aromatase Inhibition Assay (Cell-Free)
This protocol describes a common method to assess the inhibitory potential of compounds on aromatase activity.[19]
Workflow Diagram:
References
- 1. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology and pharmacokinetics of the newer generation aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Influence of anastrozole (Arimidex), a selective, non-steroidal aromatase inhibitor, on in vivo aromatisation and plasma oestrogen levels in postmenopausal women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. vjs.ac.vn [vjs.ac.vn]
- 19. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anastrozole from its Dibromo Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of the non-steroidal aromatase inhibitor, Anastrozole, commencing from a dibromo intermediate. The synthesis involves a multi-step process, and this guide is intended to assist researchers in the successful replication of the synthesis.
Overview of the Synthetic Pathway
The synthesis of Anastrozole from its dibromo intermediate, 3,5-bis(bromomethyl)toluene, is a well-established route that involves several key transformations. The overall process can be summarized in the following stages:
-
Cyanation: The initial dibromo compound undergoes a nucleophilic substitution with a cyanide source to yield 2,2'-(5-methyl-1,3-phenylene)diacetonitrile.
-
Methylation: The benzylic protons of the diacetonitrile intermediate are deprotonated and subsequently methylated.
-
Benzylic Bromination: The methyl group on the aromatic ring is selectively brominated to introduce a reactive site for the final step.
-
Triazole Substitution: The final step involves the reaction of the brominated intermediate with 1,2,4-triazole to furnish Anastrozole.
An alternative pathway involves the direct reaction of a different dibromo intermediate, 3,5-bis(2-cyanoprop-2-yl)benzyl bromide, with 1,2,4-triazole.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of Anastrozole from 3,5-bis(bromomethyl)toluene.
Caption: General multi-step synthesis workflow for Anastrozole.
Detailed Experimental Protocols
Protocol 1: Synthesis of Anastrozole from 3,5-bis(bromomethyl)toluene
This protocol outlines the multi-step synthesis of Anastrozole starting from 3,5-bis(bromomethyl)toluene.[1][2][3]
Step 1: Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile
-
Reagents and Materials:
-
3,5-bis(bromomethyl)toluene
-
Sodium cyanide (or Potassium cyanide)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Dichloromethane
-
Water
-
-
Procedure:
-
A mixture of 3,5-bis(bromomethyl)toluene, sodium cyanide, and a catalytic amount of tetrabutylammonium bromide in a biphasic system of dichloromethane and water is prepared.[2]
-
The mixture is heated to reflux (approximately 40-45 °C) and stirred vigorously for 8 to 9 hours.[2]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic and aqueous layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over a suitable drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 2,2'-(5-methyl-1,3-phenylene)diacetonitrile can be purified by crystallization from a suitable solvent like carbon tetrachloride.[2]
-
Step 2: Synthesis of 3,5-bis(1-cyano-1-methylethyl)toluene
-
Reagents and Materials:
-
2,2'-(5-methyl-1,3-phenylene)diacetonitrile
-
Methyl iodide
-
Sodium hydride (or another suitable base)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
The diacetonitrile intermediate is dissolved in anhydrous DMF.
-
The solution is cooled in an ice bath, and sodium hydride is added portion-wise under an inert atmosphere.
-
Methyl iodide is then added dropwise, and the reaction mixture is stirred at a temperature between 0 °C and 25 °C.[2]
-
After the reaction is complete (monitored by TLC), the mixture is carefully quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated to give the methylated product.
-
Step 3: Synthesis of 2,2'-(5-bromomethyl-1,3-phenylene)di(2-methylpropionitrile)
-
Reagents and Materials:
-
3,5-bis(1-cyano-1-methylethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (Radical initiator)
-
Carbon tetrachloride
-
-
Procedure:
-
A mixture of 3,5-bis(1-cyano-1-methylethyl)toluene, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed for 2 to 2.5 hours.[2]
-
The reaction mixture is then cooled, and the succinimide byproduct is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by crystallization from a solvent such as 2-propanol.[2]
-
Step 4: Synthesis of Anastrozole
-
Reagents and Materials:
-
2,2'-(5-bromomethyl-1,3-phenylene)di(2-methylpropionitrile)
-
Sodium 1,2,4-triazole
-
Dimethylformamide (DMF)
-
-
Procedure:
-
The brominated intermediate is dissolved in DMF.
-
Sodium 1,2,4-triazole is added to the solution, and the mixture is heated.[3]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude Anastrozole is then purified by crystallization from a mixture of ethyl acetate and diisopropyl ether to yield the pure product.[2]
-
Protocol 2: Direct Synthesis of Anastrozole from 3,5-bis(2-cyanoprop-2-yl)benzyl bromide
This protocol describes a more direct final step for the synthesis of Anastrozole.[4][5]
-
Reagents and Materials:
-
3,5-bis(2-cyanoprop-2-yl)benzyl bromide
-
1,2,4-Triazole
-
Potassium carbonate (or Potassium tert-butoxide)
-
Phase Transfer Catalyst (e.g., PEG 600)
-
Toluene
-
-
Procedure:
-
A solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide in toluene is added to a stirred mixture of potassium carbonate, 1,2,4-triazole, and PEG 600 in toluene at 40-45 °C.[4]
-
The mixture is stirred at this temperature for approximately 3 hours.[4]
-
The reaction is monitored for completion.
-
The solid is filtered off, and the filtrate is washed with water.
-
The organic layer containing Anastrozole is then further processed for purification.
-
An alternative procedure utilizes potassium tert-butoxide as the base at a lower temperature of 9-21 °C for 4.5 hours, which can lead to a quantitative yield.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various reported syntheses.
Table 1: Reaction Conditions and Yields for the Synthesis of Anastrozole and Intermediates
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyanation | 3,5-bis(bromomethyl)toluene | Sodium cyanide, TBAB | Dichloromethane/Water | Reflux (40-45) | 8-9 | 93.5 | [2] |
| Bromination | 3,5-bis(1-cyano-1-methylethyl)toluene | N-Bromosuccinimide, Benzoyl peroxide | Carbon tetrachloride | Reflux | 2-2.5 | Not specified | [2] |
| Final Step | 3,5-bis(2-cyanoprop-2-yl)benzyl bromide | 1,2,4-Triazole, K₂CO₃, PEG 600 | Toluene | 40-45 | 3 | 91.3 | [4] |
| Final Step (Alternative) | 3,5-bis(2-cyanoprop-2-yl)benzyl bromide | 1,2,4-Triazole, K-tert-butoxide | Toluene | 9-21 | 4.5 | Quantitative | [4] |
| Final Step (PTC) | 3,5-bis(1-cyano-1-methyl) bromomethyl benzene | 1,2,4-Triazole sodium, TBAB | Toluene | 90 | 5 | Increased yield | [6] |
Table 2: Purity and Analytical Data
| Compound | Purification Method | Purity | Analytical Technique | Reference |
| Anastrozole | Crystallization (Ethyl acetate/Diisopropyl ether) | >99.5% | HPLC | [7] |
| Anastrozole | Crystallization (Isopropanol/Cyclohexane) | >98% | HPLC | [8] |
| 3,5-bis(2-cyanoprop-2-yl)benzyl bromide | Crystallization (Isopropanol/n-heptane) | >90% | Not specified | [5] |
Safety Precautions
-
Cyanide Compounds: Sodium and potassium cyanide are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available.
-
Brominating Agents: N-Bromosuccinimide is a lachrymator and corrosive. Handle in a fume hood.
-
Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Avoid inhalation and contact with skin.
-
Strong Bases: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
-
Low Yields in Cyanation: Ensure the phase transfer catalyst is active and the reaction is stirred vigorously to ensure good mixing between the aqueous and organic phases.
-
Incomplete Bromination: The radical initiator (benzoyl peroxide) may need to be fresh. Ensure the reaction is protected from light, as this can affect the radical chain reaction.
-
Formation of Isomers in the Final Step: The reaction of the benzylic bromide with 1,2,4-triazole can sometimes lead to the formation of the undesired N4-substituted isomer. The use of a phase-transfer catalyst has been shown to improve the selectivity for the desired N1-substituted product.[6] Purification by crystallization is crucial to remove this impurity.
References
- 1. WO2008047104A1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 2. US20060189670A1 - Process for the preparation of anastrozole and intermediates thereof - Google Patents [patents.google.com]
- 3. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]
- 4. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 5. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. WO2007054963A2 - A process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 8. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]
Scaling Up the Synthesis of Anastrozole for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anastrozole, a potent and selective non-steroidal aromatase inhibitor, is a critical component in the treatment of hormone-dependent breast cancer. As research into its applications and derivatives continues, the need for a reliable and scalable laboratory synthesis is paramount. These application notes provide detailed protocols for the synthesis of anastrozole, with a focus on scalability for laboratory use. The document outlines common synthetic routes, purification strategies, and analytical characterization. Key quantitative data is summarized for comparative analysis, and potential challenges in scaling up the synthesis are addressed.
Introduction
Anastrozole functions by inhibiting the enzyme aromatase, which is responsible for the final step in the biosynthesis of estrogens from androgens. This reduction in estrogen levels is a key therapeutic strategy in postmenopausal women with estrogen-receptor-positive breast cancer. The laboratory-scale synthesis of anastrozole typically involves the alkylation of 1,2,4-triazole with a suitable benzyl bromide derivative. While several synthetic routes have been reported, this document focuses on a widely adopted and scalable pathway. The primary challenges in scaling up this synthesis include controlling the formation of regioisomers and other process-related impurities, as well as ensuring efficient purification of the final product.
Chemical Synthesis Pathway
The most common laboratory synthesis of anastrozole involves a multi-step process starting from 3,5-bis(bromomethyl)toluene. The key intermediate, 3,5-bis(2-cyanoprop-2-yl)benzyl bromide, is then reacted with the sodium salt of 1,2,4-triazole to yield anastrozole.
Caption: A common synthetic pathway for Anastrozole.
Experimental Protocols
Protocol 1: Synthesis of Anastrozole via Phase-Transfer Catalysis[1]
This protocol details the final step of the synthesis, which is often a critical point for optimization when scaling up.
Materials:
-
3,5-Bis(1-cyano-1-methyl)bromomethyl benzene (starting material)
-
1,2,4-Triazole sodium salt
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or Toluene
-
Tetrabutylammonium bromide (TBAB) or Benzalkonium chloride (BKC) (Phase-Transfer Catalyst, PTC)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Isopropyl alcohol
-
Heptane
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-bis(1-cyano-1-methyl)bromomethyl benzene (0.3 g, 0.001 mol), 1,2,4-triazole sodium salt (0.18 g, 0.002 mol), and K2CO3 (1 g).
-
Solvent and Catalyst Addition:
-
Method A (DMF): Add 2 mL of DMF.
-
Method B (Toluene with PTC): Add 5 mL of toluene and the phase-transfer catalyst (0.1 g of TBAB or BKC).
-
-
Reaction: Heat the reaction mixture to 90°C and maintain for 5 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, add 20 mL of water to the reaction mixture. Extract the aqueous layer three times with 15 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO4. Filter and concentrate the organic phase under reduced pressure.
-
Purification:
-
Column Chromatography: Purify the crude product by column chromatography using a mixture of isopropyl alcohol and heptane as the eluent.
-
Crystallization: Further purify the anastrozole by crystallization from a co-solvent system of isopropyl alcohol and heptane.
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Final Alkylation Step [1]
| Solvent System | Phase-Transfer Catalyst (PTC) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| DMF | None | 5 | 90 | Low |
| Toluene | None | 5 | 90 | Lowest |
| Toluene | Benzalkonium chloride (BKC) | 5 | 90 | Moderate |
| Toluene | Tetrabutylammonium bromide (TBAB) | 5 | 90 | High |
*Exact yield percentages were presented graphically in the source material, with the trend indicated as Toluene < DMF < Toluene + BKC < Toluene + TBAB. The use of a phase-transfer catalyst, particularly TBAB, significantly improves the yield.
Table 2: Characterization Data for Synthesized Anastrozole [1]
| Analysis | Result |
| Melting Point | 77-81 °C |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 1.73 (12H), 5.40 (2H, t), 7.34 (2H, d, J = 1.5 Hz), 7.54 (1H, t, J = 1.5 Hz), 8.01 (1H, s), 8.16 (1H, s) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 29.04, 37.27, 53.04, 122.12, 123.86, 124.03, 136.88, 143.28, 143.46, 152.50 |
Scaling-Up Considerations
Scaling up the synthesis of anastrozole from milligram to multi-gram or kilogram scales presents several challenges:
-
Impurity Profile: The formation of regioisomers, where the triazole ring attaches at different nitrogen atoms, is a significant issue. The use of 4-amino-1,2,4-triazole followed by a diazotization reaction is a known method to avoid the formation of the regioisomeric impurity[2]. Additionally, hydrolysis of the cyano groups can lead to amide impurities[2].
-
Purification: Column chromatography, while effective at a small scale, becomes impractical and costly for larger quantities. Crystallization is the preferred method for purification at scale. The choice of solvent system is critical for achieving high purity and yield. Mixtures of isopropanol and cyclohexane or ethyl acetate and cyclohexane have been reported to be effective[2].
-
Reaction Conditions: Maintaining consistent temperature and efficient mixing is crucial for reproducible results and minimizing side reactions. The exothermic nature of some steps may require careful monitoring and control of the reaction temperature.
-
Continuous Flow Synthesis: For larger laboratory scales and pilot plants, continuous flow chemistry offers advantages in terms of better heat and mass transfer, improved safety, and potentially higher selectivity and yields compared to batch processing. Studies have shown successful synthesis of anastrozole intermediates using continuous flow systems[3].
Experimental Workflow for Scaled-Up Synthesis
Caption: General workflow for the synthesis and purification of Anastrozole.
Conclusion
The synthesis of anastrozole can be reliably performed and scaled up in a laboratory setting by carefully selecting the synthetic route and optimizing the reaction and purification conditions. The use of phase-transfer catalysis in the final alkylation step significantly enhances the reaction yield. For larger scale synthesis, controlling impurity formation and employing crystallization as the primary purification method are critical for obtaining high-purity anastrozole. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to produce anastrozole for their research needs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Bromomethyl)-α,α,α',α'-tetramethyl-1,3-benzenediacetonitrile for Anastrozole Production
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of the key anastrozole intermediate, 5-(bromomethyl)-α,α,α',α'-tetramethyl-1,3-benzenediacetonitrile. The primary focus is on improving the yield of the desired mono-brominated product by troubleshooting and minimizing the formation of the common impurity, 5-(dibromomethyl)-α,α,α',α'-tetramethyl-1,3-benzenediacetonitrile.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the dibrominated impurity. What are the likely causes?
A1: The formation of 3,5-bis(1-cyano-1-methylethyl)-α,α-dibromotoluene is a common side reaction in the Wohl-Ziegler bromination of 3,5-bis(2-cyanoprop-2-yl)toluene.[1] Key factors that contribute to over-bromination include:
-
Incorrect Stoichiometry: An excess of the brominating agent, N-bromosuccinimide (NBS), is a primary cause.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can lead to the bromination of the desired mono-brominated product.[2]
-
High Local Concentrations of Bromine: Inefficient stirring or slow initiation can lead to localized areas of high bromine concentration, promoting further bromination.[3]
Q2: How can I control the selectivity of the bromination to favor the mono-brominated product?
A2: Achieving high selectivity is crucial for maximizing the yield. Consider the following strategies:
-
Stoichiometric Control: Use a precise molar equivalent of NBS relative to the starting toluene derivative. A slight sub-stoichiometric amount may be preferable to avoid excess brominating agent.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC to determine the optimal endpoint and quench the reaction promptly.
-
Controlled Addition of Reagents: In some cases, the slow or portion-wise addition of NBS can help maintain a low and steady concentration of bromine, favoring mono-bromination.[4]
-
Solvent Choice: While carbon tetrachloride was traditionally used, safer and effective alternatives like acetonitrile are now common.[2] The choice of solvent can influence the reaction kinetics and selectivity.
Q3: What is the recommended purification method to remove the dibrominated by-product?
A3: Purification of the crude product is essential to remove the dibrominated impurity and unreacted starting material. Crystallization is a highly effective method. A mixture of isopropyl alcohol and n-heptane has been shown to be particularly effective for isolating the desired 3,5-bis(2-cyanoprop-2-yl)benzyl bromide with high purity.[2]
Q4: Are there any analytical techniques recommended for monitoring the reaction?
A4: Yes, in-process monitoring is highly recommended. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of the reaction mixture. It allows for the accurate determination of the relative amounts of starting material, the desired mono-brominated product, and the dibrominated impurity. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of the reaction progress.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Mono-brominated Product | Incomplete reaction. | Ensure the radical initiator (e.g., benzoyl peroxide or AIBN) is active and used in the correct amount. Check the reaction temperature to ensure it is sufficient for initiation. |
| Degradation of product. | Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation. | |
| High Levels of Dibrominated Impurity | Excess NBS. | Carefully control the stoichiometry of NBS. Consider using slightly less than one equivalent. |
| Reaction time is too long. | Monitor the reaction closely and quench it as soon as the starting material is consumed. A reaction time of no longer than 3 hours at reflux in acetonitrile is recommended.[2] | |
| Presence of Unreacted Starting Material | Insufficient NBS or initiator. | Check the stoichiometry and purity of your reagents. |
| Low reaction temperature. | Ensure the reaction is maintained at a temperature that allows for efficient radical initiation (e.g., reflux temperature of the solvent). | |
| Formation of Other Impurities | Side reactions with the solvent. | Use a stable and appropriate solvent like acetonitrile. Some solvents are susceptible to bromination.[5] |
| Impure starting materials. | Ensure the purity of the 3,5-bis(2-cyanoprop-2-yl)toluene before starting the bromination. |
Experimental Protocols
Optimized Synthesis of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide
This protocol is based on methods described in the literature, emphasizing safety and yield optimization by controlling the formation of the dibrominated impurity.[2][6]
Materials:
-
3,5-bis(2-cyanoprop-2-yl)toluene
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Acetonitrile (ACN)
-
Isopropyl alcohol (IPA)
-
n-Heptane
Procedure:
-
To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 3,5-bis(2-cyanoprop-2-yl)toluene and acetonitrile.
-
Begin stirring and add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude product in a minimal amount of a hot mixture of isopropyl alcohol and n-heptane.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold n-heptane, and dry under vacuum to yield pure 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile | Safer alternative to CCl4 and provides good results.[2] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Standard reagent for Wohl-Ziegler bromination. |
| Initiator | Benzoyl Peroxide or AIBN | Standard radical initiators. |
| Reaction Time | 1-3 hours | Minimizes the formation of the dibrominated impurity.[2] |
| Purification | Crystallization from IPA/n-heptane | Effectively removes the dibrominated impurity.[2] |
Visualizations
Caption: Reaction pathway for the bromination of the anastrozole precursor.
Caption: Troubleshooting decision tree for low product yield.
Caption: Experimental workflow for the optimized synthesis.
References
- 1. WO2007054963A2 - A process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 2. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Process For The Preparation Of Pure Anastrozole [quickcompany.in]
- 6. 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 120511-84-4 [chemicalbook.com]
Technical Support Center: Synthesis of Anastrozole from 3,5-bis(bromomethyl)toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Anastrozole from 3,5-bis(bromomethyl)toluene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Anastrozole starting from 3,5-bis(bromomethyl)toluene?
A1: The synthesis involves a multi-step process that can be summarized as follows:
-
Cyanation: 3,5-bis(bromomethyl)toluene is reacted with a cyanide source, typically potassium cyanide or sodium cyanide, in the presence of a phase transfer catalyst to yield 2,2'-(5-methyl-1,3-phenylene)diacetonitrile.[1][2]
-
Methylation: The resulting diacetonitrile undergoes methylation on the benzylic carbons, usually with methyl iodide and a strong base like sodium hydride, to form 2,2'-(5-methyl-1,3-phenylene)di(2-methylpropionitrile).[2]
-
Bromination: The methyl group on the toluene ring is then selectively brominated, often using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, to produce the key intermediate 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.[3][4]
-
Alkylation with Triazole: Finally, this benzyl bromide intermediate is reacted with 1,2,4-triazole or its sodium salt to yield Anastrozole.[5][6]
Q2: What are the most common side reactions and impurities I should be aware of during this synthesis?
A2: Several side reactions can occur, leading to various impurities. The most common include:
-
Isomeric Impurity: Formation of 2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]di(2-methylpropionitrile), an isomer of Anastrozole where the triazole ring is attached at a different nitrogen atom.[6]
-
Incomplete Bromination/Over-bromination: In the initial bromination of mesitylene (if used as a precursor to 3,5-bis(bromomethyl)toluene), mono-brominated (1-(bromomethyl)-3,5-dimethylbenzene) and tri-brominated (1,3,5-tris(bromomethyl)benzene) byproducts can form.[3]
-
Unreacted Intermediates: Residual amounts of starting materials or intermediates, such as 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) and 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile), may be present in the final product.[7]
-
Hydrolysis of Nitrile Groups: The cyano groups are susceptible to hydrolysis under certain conditions, which can lead to the formation of amide impurities.
Q3: How can I minimize the formation of the isomeric impurity in the final step?
A3: The formation of the isomeric impurity is a known challenge. The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a toluene solvent system has been shown to improve the selectivity for the desired N1-alkylation of the triazole ring, thereby reducing the formation of the undesired isomer.[6] Reaction conditions such as temperature and the choice of base can also influence the isomeric ratio.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Anastrozole.
Problem 1: Low Yield in the Cyanation Step
| Possible Cause | Suggested Solution |
| Inefficient Phase Transfer | Ensure the phase transfer catalyst (e.g., tetrabutylammonium bromide) is active and used in the correct proportion. Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases. |
| Low Reactivity of Cyanide Salt | Use a freshly opened or properly stored cyanide salt (e.g., KCN or NaCN) to ensure its reactivity. The presence of moisture can reduce its effectiveness. |
| Side Reactions | Monitor the reaction temperature closely. Elevated temperatures can lead to undesired side reactions. |
Problem 2: High Levels of Impurities in the Final Product
| Impurity Observed | Possible Cause | Suggested Solution |
| Isomeric Impurity | Suboptimal reaction conditions in the final alkylation step. | Employ a phase-transfer catalyst like TBAB in toluene.[6] Carefully control the reaction temperature and consider the choice of base. |
| Unreacted Brominated Intermediate | Incomplete reaction with 1,2,4-triazole. | Increase the reaction time or temperature, or use a slight excess of the 1,2,4-triazole nucleophile. |
| Over-brominated byproducts | Harsh bromination conditions. | Optimize the amount of NBS and radical initiator. Control the reaction temperature and duration to favor mono-bromination of the benzylic methyl group.[4] |
Quantitative Data on Side Product Formation
The following table summarizes the reported yields and impurity levels under different reaction conditions.
| Reaction Step | Conditions | Desired Product Yield/Purity | Key Impurity & Level | Reference |
| Final Alkylation | Toluene, K2CO3, PEG 600, 44-45°C, 3h | Anastrozole (Isomeric ratio ~8:1) | Isomer III': ~12.5% | [5] |
| Final Alkylation | Toluene, K2CO3, PEG 600, 44-45°C, 3h | Anastrozole (Isomeric ratio ~26:1) | Isomer III': ~3.5% | [5] |
| Final Alkylation | DMF, 90°C, 5h | Anastrozole (Yield not specified, low) | Isomeric impurity present | [6] |
| Final Alkylation | Toluene, TBAB, 90°C, 5h | Anastrozole (Higher yield) | Isomeric impurity reduced | [6] |
| Bromination | Acetonitrile, NBS, reflux < 3h | 3,5-bis(2-cyanoprop-2-yl)benzylbromide | Impurity (IV): Reduced formation | [4] |
| Bromination | Various solvents, reflux 4-5h | 3,5-bis(2-cyanoprop-2-yl)benzylbromide | Impurity (IV): 15-20% | [4] |
| Final Product | - | Anastrozole | Impurities I, II, III: 0.08-0.12% | [7] |
Experimental Protocols
Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile (Cyanation)
A solution of 3,5-bis(bromomethyl)toluene (e.g., 1.44 mol) is combined with a phase transfer catalyst like n-tetrabutyl ammonium bromide (e.g., 0.0412 mol) and sodium cyanide (e.g., 3.597 mol) in a mixture of dichloromethane and water.[1] The mixture is refluxed for approximately 8-9 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). After completion, the organic layer is separated, washed, and concentrated to yield the crude product, which can be further purified by crystallization.[1]
Synthesis of 3,5-bis(2-cyanoprop-2-yl)benzylbromide (Bromination)
2,2'-(5-methyl-1,3-phenylene)di(2-methylpropionitrile) is reacted with an N-halosuccinimide, preferably N-bromosuccinimide (NBS), in a suitable solvent.[1] The reaction is typically heated to a temperature between 70°C and 150°C.[1] The choice of solvent and reaction time is critical to minimize the formation of impurities. Acetonitrile is a preferred solvent, and a shorter reaction time (no longer than 3 hours at reflux) can reduce the formation of certain byproducts.[4]
Synthesis of Anastrozole (Alkylation with Triazole)
The purified 3,5-bis(2-cyanoprop-2-yl)benzylbromide (e.g., 1.0 mol) in a solvent like toluene is added to a stirred mixture of a base such as potassium carbonate (e.g., 1.3 eq.), 1,2,4-triazole (e.g., 1.05 eq.), and a phase transfer catalyst like PEG 600 (e.g., 0.05 eq.) at a controlled temperature (e.g., 40-45°C).[5] The reaction is stirred for several hours. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in toluene at around 90°C for 5 hours has also been reported to give a high yield and reduce the formation of the isomeric impurity.[6] After the reaction, the product is isolated and purified, for instance, by column chromatography.[6]
Visualizations
Caption: Synthetic pathway of Anastrozole from 3,5-bis(bromomethyl)toluene.
Caption: Common side reactions in the final step of Anastrozole synthesis.
Caption: A logical workflow for troubleshooting common issues in Anastrozole synthesis.
References
- 1. US20060189670A1 - Process for the preparation of anastrozole and intermediates thereof - Google Patents [patents.google.com]
- 2. ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 5. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. scielo.br [scielo.br]
Technical Support Center: Purification of 5-Dibromomethyl Anastrozole and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Dibromomethyl anastrozole. As this is a specialized derivative of anastrozole, this guide also addresses the broader challenges encountered during the purification of anastrozole and its analogues, providing a foundational framework for tackling compound-specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific data for this compound is limited, impurities can be extrapolated from the synthesis of anastrozole and other brominated aromatic compounds. These typically include:
-
Unreacted Starting Materials: Residual anastrozole or its precursors.
-
Under- or Over-Brominated Species: Monobromomethyl anastrozole and tribromomethyl anastrozole.
-
Positional Isomers: Bromination at other positions on the aromatic ring.
-
Process-Related Impurities: By-products from the bromination reagent (e.g., succinimide from NBS) and other reagents used in the synthesis.[1]
-
Degradation Products: Anastrozole is known to degrade under certain conditions, and its derivatives may exhibit similar instabilities. Known degradation products of anastrozole include Alpha-Desmethyl Anastrozole and Anastrozole Diacid.[2][3]
Q2: What are the primary methods for purifying crude this compound?
A2: The two primary methods for the purification of small organic molecules like anastrozole derivatives are High-Performance Liquid Chromatography (HPLC) and crystallization.[3][4][5]
-
Preparative HPLC: Offers high resolution and is effective for separating closely related impurities. However, it can be time-consuming and require significant solvent usage for larger scales.
-
Crystallization: A cost-effective method for large-scale purification. The success of crystallization depends heavily on finding a suitable solvent system.[6]
Q3: How should I store this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This is because brominated compounds can be sensitive to light and moisture, which can lead to the formation of degradation products.
Troubleshooting Guides
HPLC Purification Troubleshooting
Q: I am observing peak tailing for my main compound in reverse-phase HPLC. What could be the cause and how can I fix it?
A: Peak tailing in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on the silica support.[7] Here are some potential solutions:
-
Adjust Mobile Phase pH: If your compound has basic functional groups, operating at a lower pH (e.g., with 0.1% trifluoroacetic acid or formic acid) can protonate these groups and reduce interaction with silanols.
-
Add an Ion-Pairing Agent: For basic compounds, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[7]
-
Use a Different Column: Columns with end-capping or those based on a different stationary phase (e.g., a hybrid silica or polymer-based column) can reduce silanol interactions.
-
Lower Sample Load: Overloading the column can also lead to peak tailing. Try injecting a smaller amount of your sample.[7]
Q: I am seeing extraneous "ghost" peaks in my HPLC chromatogram. What is their origin?
A: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They can arise from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient elution.[8] Always use high-purity HPLC-grade solvents.
-
Carryover from Previous Injections: A highly retained or high-concentration sample from a previous run may slowly elute in subsequent runs. A thorough column wash with a strong solvent between injections can help.
-
Injector Contamination: The injection port and syringe can be a source of contamination. Regularly cleaning the injector can mitigate this issue.
Crystallization Troubleshooting
Q: My compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to high supersaturation or the presence of impurities.
-
Reduce Cooling Rate: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
Use a Different Solvent System: The solubility of your compound may be too high in the chosen solvent. Try a solvent in which the compound is less soluble, or use an anti-solvent to slowly induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.
-
Seed the Solution: Adding a small crystal of the pure compound (if available) can initiate crystallization.[9]
Q: The purity of my compound does not improve significantly after crystallization. Why?
A: This could be due to several factors:
-
Co-crystallization of Impurities: If an impurity has a similar structure to your target compound, it may be incorporated into the crystal lattice. Multiple recrystallizations may be necessary.
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your compound and the impurities in terms of solubility. Experiment with different solvent systems.
-
Occlusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice. Slower crystallization can lead to higher purity.
Data Presentation
Table 1: Illustrative Impurity Profile Before and After Purification by Preparative HPLC
| Compound | Retention Time (min) | Area % (Crude) | Area % (After HPLC) |
| Monobromomethyl anastrozole | 10.5 | 5.2 | < 0.1 |
| This compound | 12.1 | 85.3 | > 99.5 |
| Tribromomethyl anastrozole | 13.8 | 3.8 | < 0.1 |
| Unreacted Anastrozole | 8.2 | 2.5 | < 0.1 |
| Unknown Impurity 1 | 9.7 | 1.7 | < 0.1 |
| Unknown Impurity 2 | 11.4 | 1.5 | 0.2 |
Disclaimer: This data is for illustrative purposes only and represents a typical outcome for the purification of a small molecule pharmaceutical.
Table 2: Comparison of Crystallization Solvents for Final Purification
| Solvent System | Yield (%) | Purity (by HPLC Area %) |
| Isopropanol/Cyclohexane | 75 | 99.2 |
| Ethyl Acetate/Hexane | 82 | 98.8 |
| Toluene | 65 | 99.5 |
| Acetonitrile | 55 | 97.5 |
Disclaimer: This data is for illustrative purposes only and actual results may vary depending on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Preparative HPLC Purification
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might be 30-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting solid can be further dried under high vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair (e.g., isopropanol and cyclohexane).
-
Dissolution: In a clean flask, add the crude this compound and the primary solvent (e.g., isopropanol). Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization.
-
Solvent/Anti-solvent: While the solution is warm, slowly add the anti-solvent (e.g., cyclohexane) until the solution becomes slightly cloudy. Reheat slightly to get a clear solution and then cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. JP2008510020A - Impurities of anastrozole intermediate and use thereof - Google Patents [patents.google.com]
- 2. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]
- 5. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 6. WO2007039919A1 - Crystalline forms of anastrozole - Google Patents [patents.google.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. unifr.ch [unifr.ch]
optimization of reaction conditions for anastrozole synthesis
Welcome to the technical support center for the synthesis of anastrozole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of anastrozole.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of anastrozole, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Final Alkylation Step | - Inefficient reaction between 3,5-bis(2-cyanoprop-2-yl)benzyl bromide and 1,2,4-triazole. - Suboptimal solvent choice leading to poor solubility of reactants. - Formation of side products. | - Utilize a phase-transfer catalyst (PTC): Tetrabutylammonium bromide (TBAB) has been shown to significantly increase yield.[1] - Optimize the solvent system: Toluene in the presence of a PTC often provides higher yields compared to DMF, where product loss can occur during aqueous work-up.[1] - Adjust the base and temperature: Potassium carbonate (K2CO3) at 40-45°C or potassium tert-butoxide (KtOBu) at a lower temperature range of 9-21°C can be effective.[2] |
| High Levels of Isomeric Impurity | The primary isomeric impurity is 2,2'-[5-(4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene]bis(2-methylpropanenitrile), which arises from the alkylation at the N4 position of the triazole ring. | - Employ a phase-transfer catalyst: The use of PTCs like TBAB not only improves yield but also enhances selectivity for the desired N1-alkylated product, reducing the formation of the isomeric impurity.[1] - Careful control of reaction conditions: Lowering the reaction temperature during the alkylation step can sometimes favor the formation of the desired isomer.[2] |
| Formation of Brominated Impurities | The Wohl-Ziegler bromination of 3,5-bis(2-cyanoprop-2-yl)toluene can lead to the formation of di- and tri-brominated by-products. | - Control reaction time: Limiting the reflux time during bromination to no longer than 3 hours can minimize the formation of over-brominated impurities.[3][4] - Purification of the bromo intermediate: Isolating and purifying the 3,5-bis(2-cyanoprop-2-yl)benzyl bromide intermediate before proceeding to the next step is crucial.[3][4] |
| Hydrolysis of Cyano Groups | The cyano groups in the anastrozole molecule can undergo hydrolysis to form amide impurities, particularly during work-up or purification steps. | - Neutral or slightly acidic work-up conditions: Avoid strongly basic conditions during extraction and purification. - Appropriate purification method: Crystallization from a suitable solvent system like isopropanol/cyclohexane can effectively remove these impurities.[5] |
| Difficult Purification of Final Product | Anastrozole and its isomeric impurity have similar physical properties, making separation by simple crystallization challenging. | - Chromatographic purification: While tedious for large-scale production, flash column chromatography can be used for effective separation.[4] - Salt formation and recrystallization: In some processes, the crude anastrozole is converted to a salt, which is then recrystallized to enhance purity before being converted back to the free base.[3] - Solvent optimization for crystallization: A mixture of ethyl acetate and diisopropyl ether has been found to be particularly effective for the isolation and purification of anastrozole.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for anastrozole?
A1: A widely used synthetic pathway starts with 3,5-bis(bromomethyl)toluene. This compound undergoes a series of reactions including cyanation, methylation to form 3,5-bis(2-cyanoprop-2-yl)toluene, followed by a radical bromination and a final SN2 displacement with 1,2,4-triazole to yield anastrozole.[2][6]
Q2: How can I improve the yield of the final alkylation step?
A2: The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or benzalkonium chloride (BKC) in a solvent like toluene has been demonstrated to significantly improve the yield compared to using a polar aprotic solvent like DMF alone.[1]
Q3: What are the critical parameters to control during the bromination step?
A3: The key parameters to control are the reaction time and temperature. Prolonged reaction times at reflux can lead to the formation of significant amounts of impurities.[3][4] It is recommended to keep the reflux time under 3 hours.[3][4]
Q4: How can I minimize the formation of the N4-isomer of anastrozole?
A4: The selectivity for the desired N1-isomer can be enhanced by using a phase-transfer catalyst.[1] Additionally, careful selection of the base and solvent system, along with temperature control, can influence the isomeric ratio.
Q5: What is the best method for purifying crude anastrozole?
A5: Purification can be achieved through crystallization. A mixture of ethyl acetate and diisopropyl ether is a preferred solvent system for isolating and purifying anastrozole, as it is effective in removing impurities.[3] For removing specific impurities arising from the hydrolysis of cyano groups, crystallization from isopropanol and cyclohexane is recommended.[5]
Experimental Protocols
General Synthesis of Anastrozole via Phase-Transfer Catalysis
This protocol is a generalized procedure based on literature reports.[1]
-
Reaction Setup: To a round-bottom flask, add 3,5-bis(1-cyano-1-methyl)bromomethyl benzene (1 equivalent), 1,2,4-triazole sodium salt (2 equivalents), potassium carbonate (K2CO3), and toluene.
-
Addition of Catalyst: Add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Reaction: Heat the mixture at 90°C for 5 hours.
-
Work-up: After the reaction is complete, add water to the mixture and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Collect the organic layers, dry with anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography using a mixture of isopropyl alcohol and heptane as the eluent to obtain anastrozole. Further purification can be achieved by crystallization.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Final Alkylation Step
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Isomeric Ratio (II' : III') | Reference |
| K2CO3 | Toluene | PEG 600 | 40 - 45 | 3 | 91.3 | ~26:1 | [2] |
| K2CO3 | DMF | None | 90 | 5 | Low | Not Specified | [1] |
| K2CO3 | Toluene | TBAB | 90 | 5 | High | High Selectivity | [1] |
| K2CO3 | Toluene | BKC | 90 | 5 | Moderate | High Selectivity | [1] |
| KtOBu | Toluene | None | 9 - 21 | 4.5 | Quantitative | ~25:1 | [2] |
Note: II' refers to anastrozole and III' refers to the isomeric impurity.
Visualizations
Anastrozole Synthesis Pathway
Caption: General synthetic route to anastrozole.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 3. Process For The Preparation Of Pure Anastrozole [quickcompany.in]
- 4. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 5. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]
- 6. ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Anastrozole Synthesis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of anastrozole.
Troubleshooting Guides
This section addresses specific failures and challenges that may be encountered during the synthesis of anastrozole, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the overall yield of my anastrozole synthesis consistently low?
Possible Causes and Solutions:
Low yields in anastrozole synthesis can stem from several factors throughout the multi-step process. One common issue is incomplete reactions or the formation of side products.
-
Suboptimal Reaction Conditions: The final step, which involves the reaction of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide with 1,2,4-triazole, is particularly sensitive. The choice of solvent and catalyst can significantly impact the yield. For instance, using dimethylformamide (DMF) as a solvent can lead to lower yields compared to toluene in the presence of a phase-transfer catalyst (PTC).[1]
-
Inefficient Phase-Transfer Catalyst (PTC): The use of a PTC like tetrabutylammonium bromide (TBAB) has been shown to significantly improve yields compared to reactions without a catalyst or with other catalysts like benzalkonium chloride (BKC).[1] The PTC facilitates the reaction between the organic-soluble bromide and the water-soluble triazole salt.
-
Impure Intermediates: The purity of the intermediate, 3,5-bis(2-cyanoprop-2-yl)benzyl bromide, is crucial. Impurities in this intermediate can lead to the formation of byproducts that are difficult to separate from the final product, thereby reducing the isolated yield of pure anastrozole.[2]
-
Losses during Extraction and Purification: Anastrozole can be lost during the workup and purification steps. For example, if DMF is used as a solvent, anastrozole may be lost in the aqueous phase during ethyl acetate extraction.[1] Column chromatography and crystallization, while necessary for purification, can also lead to a reduction in the final isolated yield.
Recommendations:
-
Optimize the final alkylation step by using toluene as the solvent in combination with a phase-transfer catalyst like TBAB.[1]
-
Ensure the purity of all intermediates, particularly 3,5-bis(2-cyanoprop-2-yl)benzyl bromide, through appropriate purification methods such as crystallization before proceeding to the next step.[2][3]
-
Carefully consider the solvent system for extraction to minimize product loss.
Question 2: My final product is contaminated with a significant amount of an isomeric impurity. How can I identify and minimize it?
Identification and Mitigation of Isomeric Impurities:
A common impurity in anastrozole synthesis is the isomeric product, 2,2'-[5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene]bis(2-methylpropanenitrile) (Impurity I).[4][5] This isomer has a similar solubility to anastrozole, making it challenging to remove by simple crystallization.[2]
-
Source of the Isomer: This impurity arises from the alkylation of the 1,2,4-triazole ring at the N4 position instead of the desired N1 position.
-
Minimizing Isomer Formation: The choice of reaction conditions in the final step is critical. The use of a phase-transfer catalyst can enhance the selectivity of the reaction, leading to a reduction in the formation of the isomeric impurity.[1]
-
Purification: While difficult, purification can be achieved through careful crystallization or preparative HPLC.[4][5]
Recommendations:
-
Employ a phase-transfer catalyst such as TBAB in the final alkylation step to improve the regioselectivity of the reaction.[1]
-
Utilize analytical techniques like HPLC to monitor the formation of the isomeric impurity and to confirm the purity of the final product.[4][5]
Question 3: I am observing significant byproducts from the bromination step. How can I improve the selectivity of this reaction?
Improving Bromination Selectivity:
The bromination of 3,5-bis(2-cyanoprop-2-yl)toluene to form 3,5-bis(2-cyanoprop-2-yl)benzyl bromide is a critical step where byproducts can form.[6]
-
Common Byproducts: Over-bromination can lead to the formation of 1,3,5-tris(bromomethyl)benzene, while incomplete reaction can leave unreacted starting material or result in the monobrominated product, 1-(bromomethyl)-3,5-dimethylbenzene.[7] Another significant impurity can be 3,5-bis(cyanoprop-2-yl)benzyl bromide.[8][9]
-
Reaction Control: The formation of these impurities is often due to prolonged reaction times and improper temperature control.[8][9] It is recommended to heat the reaction mixture at the reflux temperature of the organic solvent for no longer than 3 hours.[3][8][9]
-
Choice of Brominating Agent and Solvent: N-bromosuccinimide (NBS) is a commonly used brominating agent.[6][7] The choice of solvent is also important; for example, using acetonitrile can be effective.[3][8]
Recommendations:
-
Carefully control the reaction time and temperature during the bromination step.[8][9]
-
Use a suitable brominating agent like NBS and an appropriate solvent such as acetonitrile.[3][8]
-
Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and minimize byproduct formation.
Frequently Asked Questions (FAQs)
What are the common synthetic routes for anastrozole?
The most common and expedient synthetic route for anastrozole starts from 3,5-bis(bromomethyl)toluene and involves a three-step process.[3] Another route begins with mesitylene.[7] A widely used approach involves the radical bromination of 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) to form the intermediate 2-[3-bromomethyl-5-(cyano-dimethyl-methyl)-phenyl]-2-methyl-propanenitrile, which is then reacted with 1,2,4-triazole.[6]
What are the key impurities to monitor in anastrozole synthesis?
Key process-related impurities that should be monitored include:
-
Impurity I: 2,2'-[5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene]bis(2-methylpropanenitrile) (the isomeric impurity).[4][5]
-
Impurity II: 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) (unreacted starting material).[4][5]
-
Impurity III: 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-propanenitrile) (the brominated intermediate).[4][5]
-
An impurity with the structure where R and R' can be independently H or 1,2,4-triazole, which is difficult to separate from anastrozole.[2]
What analytical techniques are recommended for monitoring reaction progress and final product purity?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the progress of the reaction and assessing the purity of the final anastrozole product.[4][5][10] It can be used to quantify the starting materials, intermediates, the final product, and any impurities. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the characterization of the final product and isolated impurities.[1][4][5]
Data Presentation
Table 1: Effect of Solvent and Catalyst on Anastrozole Yield
| Solvent | Catalyst | Yield (%) |
| DMF | None | Lowest |
| Toluene | None | Low |
| Toluene | Benzalkonium chloride (BKC) | Moderate |
| Toluene | Tetrabutylammonium bromide (TBAB) | Highest |
Data adapted from a study on the synthesis of anastrozole using a phase-transfer catalyst.[1]
Experimental Protocols
Protocol 1: Synthesis of Anastrozole using a Phase-Transfer Catalyst
This protocol is based on a method demonstrated to improve yield and selectivity.[1]
-
Reaction Setup: To a round-bottom flask, add 3,5-bis(1-cyano-1-methyl)bromomethyl benzene (1 equivalent), 1,2,4-triazole sodium salt (2 equivalents), potassium carbonate (K2CO3), and toluene.
-
Addition of Catalyst: Add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Reaction: Heat the mixture at 90°C for 5 hours.
-
Workup: After the reaction is complete, add water to the mixture and extract three times with ethyl acetate.
-
Drying and Concentration: Collect the organic layers, dry with magnesium sulfate (MgSO4), and concentrate under vacuum.
-
Purification: Purify the crude product by column chromatography using a mixture of isopropyl alcohol and heptane as the eluent. Further purification can be achieved by crystallization from a co-solvent of isopropyl alcohol and heptane.
Visualizations
Caption: A generalized workflow for the synthesis of anastrozole.
Caption: A decision tree for troubleshooting common anastrozole synthesis failures.
Caption: The signaling pathway illustrating anastrozole's mechanism of action.[11][12][13]
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate - Google Patents [patents.google.com]
- 3. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes - Google Patents [patents.google.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 9. Process For The Preparation Of Pure Anastrozole [quickcompany.in]
- 10. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 11. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
stability issues of 5-Dibromomethyl anastrozole under storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 5-Dibromomethyl anastrozole under storage. The following information is based on stability profiles of the parent compound, anastrozole, and general principles of small molecule stability.
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results.
This could be a sign of compound degradation. Follow this guide to troubleshoot potential stability issues with your this compound sample.
Question: Are you observing a decrease in the expected activity of the compound? Answer: A reduction in potency or efficacy can be a primary indicator of degradation. The active compound may be converting into less active or inactive forms.
Question: Have you noticed any changes in the physical appearance of the compound? Answer: Changes in color, solubility, or the appearance of particulates in your solution can indicate chemical instability.
Question: Are you seeing unexpected peaks in your analytical chromatography (e.g., HPLC, LC-MS)? Answer: The appearance of new peaks or a decrease in the area of the main compound peak suggests the formation of degradation products.
Question: How has the compound been stored? Answer: Improper storage is a common cause of degradation. This compound, similar to its parent compound anastrozole, should be stored at a controlled room temperature, protected from light and moisture.[1][2][3] Exposure to high humidity, extreme temperatures, or direct light can accelerate degradation.
Question: What solvents are you using to dissolve the compound? Answer: The stability of a compound can be pH-dependent. Anastrozole has been shown to be more unstable in alkaline conditions.[4][5][6][7][8] If you are using basic solutions, consider preparing them fresh and for immediate use. For long-term storage, it is advisable to store the compound in its solid form.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is limited, based on the recommendations for anastrozole, it should be stored in a tightly sealed container at controlled room temperature (20°C to 25°C or 68°F to 77°F), protected from light and moisture.[1][2][3] For long-term storage, keeping the compound as a solid at -20°C is recommended.[9]
Q2: My this compound solution has turned slightly yellow. Is it still usable?
A2: A change in color can be an indication of degradation. We recommend performing an analytical check, such as HPLC, to assess the purity of the solution. If significant degradation is detected, the solution should be discarded.
Q3: What are the likely degradation pathways for this compound?
A3: Based on studies of anastrozole, the primary degradation pathways are likely to be oxidation and hydrolysis under basic conditions.[4][5][10][11] The dibromomethyl group may also be susceptible to hydrolysis or reaction with nucleophiles.
Q4: How can I check the stability of my this compound sample?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, is the best way to assess the purity and integrity of your compound.[4][5][10] You can compare a freshly prepared sample to your stored sample to identify any degradation products.
Q5: Is this compound sensitive to light?
A5: Anastrozole is known to be light-sensitive.[1] Therefore, it is recommended to store this compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to light during experiments.
Stability of Anastrozole Under Stress Conditions
| Stress Condition | Stability of Anastrozole | Reference |
| Acidic Hydrolysis | Generally stable | [12] |
| Basic Hydrolysis | Prone to degradation | [4][5][11] |
| Oxidation | Prone to degradation | [10][13] |
| Thermal Stress | Generally stable | [10][12] |
| Photolytic Stress | Generally stable, but protection from light is recommended | [1][10] |
| Humidity | Generally stable, but should be stored in a dry place | [1][10] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
1. Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable buffer components)
-
HPLC system with a UV detector or a mass spectrometer
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Method:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 25 µg/mL.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of Mobile Phase B (e.g., 40%) and increase it over time to elute all components. A typical gradient might be from 40% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm (or as determined by a UV scan of the compound)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
-
4. Forced Degradation Studies (Optional): To understand the potential degradation pathways, forced degradation studies can be performed. This involves subjecting the compound to harsh conditions and analyzing the resulting degradation products.
-
Acidic Hydrolysis: Incubate the sample in 0.1 N HCl.
-
Basic Hydrolysis: Incubate the sample in 0.1 N NaOH.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solution of the compound to UV light.
After exposure to these stress conditions, the samples are analyzed by HPLC to identify and quantify the degradation products.
Visualizations
References
- 1. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 2. oncolink.org [oncolink.org]
- 3. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Degradation Kinetics Study of Anastrozole in Different Conditions...: Ingenta Connect [ingentaconnect.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
resolving peak tailing in HPLC analysis of anastrozole intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of anastrozole and its intermediates, with a primary focus on resolving peak tailing.
Troubleshooting Guides
Issue: Peak Tailing in Anastrozole Intermediate Analysis
Peak tailing is a common chromatographic problem characterized by an asymmetric peak with a trailing edge that can significantly impact the accuracy and precision of quantitative analysis.[1] This guide provides a systematic approach to diagnose and resolve peak tailing.
Initial Assessment:
-
Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): A value greater than 1.2 indicates significant peak tailing.[2]
-
Review Chromatographic Conditions: Note the column type, mobile phase composition (pH, buffer, organic modifier), injection volume, and analyte concentration.
-
Consider the Analyte's Properties: Anastrozole and its intermediates are basic compounds containing nitrogen atoms in a triazole ring, making them susceptible to interactions with the stationary phase.[1][3]
Troubleshooting Workflow:
References
Catalyst Selection for Optimized Anastrozole Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of anastrozole, with a focus on catalyst selection for process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in the final step of anastrozole synthesis?
The final step of anastrozole synthesis typically involves the N-alkylation of 1,2,4-triazole with a substituted benzyl bromide intermediate (2,2'-[5-(bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile)). Phase-transfer catalysts (PTCs) are widely employed to facilitate this reaction, enhancing both yield and selectivity. The most commonly cited PTCs are quaternary ammonium salts, including:
-
Tetrabutylammonium bromide (TBAB) : Frequently reported to give high yields and selectivity for the desired N1-alkylated product.[1][2]
-
Benzalkonium chloride (BKC) : Another effective PTC for this synthesis.[1][2]
-
Polyethylene glycol (PEG 600) : Has also been used as a phase-transfer catalyst in this reaction.
In addition to PTCs for the final alkylation, radical initiators are used in preceding bromination steps. A common example is:
-
Benzoyl peroxide : Used as a radical initiator in the Wohl-Ziegler bromination of the methyl group on the toluene backbone.
Q2: How does the choice of catalyst and solvent system impact the yield and purity of anastrozole?
The selection of the catalyst and solvent system is critical for maximizing the yield of anastrozole while minimizing the formation of impurities, particularly the isomeric N4-alkylated byproduct.
Studies have shown that conducting the reaction in a biphasic system, such as toluene and water, with a phase-transfer catalyst is highly effective.[1][2] The use of PTCs like TBAB and BKC in toluene has been demonstrated to significantly improve the yield of anastrozole compared to using a polar aprotic solvent like DMF alone.[1][2] The yield has been observed to increase in the order of DMF < toluene + BKC < toluene + TBAB.[1][2]
The PTC facilitates the transfer of the triazole anion from the aqueous phase to the organic phase, where it can react with the benzyl bromide intermediate. This enhances the reaction rate and favors the formation of the desired anastrozole isomer.[1]
Q3: What are the common impurities in anastrozole synthesis and how can they be minimized through catalyst and reaction optimization?
The primary impurities of concern in anastrozole synthesis include:
-
Isomeric Impurity (N4-alkylation product) : 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile). The formation of this isomer is a significant challenge. The use of phase-transfer catalysts has been shown to be a highly selective method that reduces the formation of this isomeric impurity.[1][2]
-
Unreacted Intermediates : Such as 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile).
-
Starting Material : Residual 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).
Minimizing these impurities can be achieved by:
-
Optimizing Catalyst Selection : As mentioned, PTCs like TBAB promote the formation of the desired N1-isomer.
-
Controlling Reaction Temperature : Careful control of the reaction temperature can influence the rate of the main reaction versus side reactions.
-
Optimizing Reaction Time : Insufficient reaction time can lead to a higher amount of unreacted starting material, while excessively long reaction times may promote the formation of degradation products.
-
Effective Purification : Post-reaction work-up and purification steps, such as crystallization, are crucial for removing residual impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Anastrozole | Inefficient phase transfer of the triazole anion. | - Increase the amount of phase-transfer catalyst (e.g., TBAB).- Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.- Consider using a different PTC, as TBAB has been shown to be more effective than BKC.[1][2] |
| Sub-optimal solvent system. | - If using a single solvent system like DMF, consider switching to a biphasic system like toluene/water with a PTC.[1][2] | |
| Incomplete reaction. | - Increase the reaction time or temperature, monitoring for the formation of byproducts. | |
| High Levels of Isomeric Impurity | Non-selective alkylation of the 1,2,4-triazole ring. | - Employ a phase-transfer catalyst like TBAB, which has been shown to improve selectivity for N1-alkylation.[1][2]- Optimize the reaction temperature; lower temperatures may favor the desired isomer. |
| Presence of Unreacted Starting Material | Incomplete reaction or insufficient catalyst activity. | - Increase the reaction time and/or temperature.- Ensure the catalyst is active and has not degraded.- Verify the stoichiometry of the reactants. |
| Difficulty in Product Isolation/Purification | Formation of emulsions during work-up. | - Add a small amount of a saturated salt solution (brine) to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation. |
| Co-crystallization of impurities. | - Optimize the crystallization solvent and conditions (e.g., cooling rate) to enhance the selective crystallization of anastrozole. |
Data Presentation
Table 1: Comparison of Catalyst and Solvent Systems on Anastrozole Yield
| Catalyst | Solvent | Relative Yield | Reference |
| None | DMF | Low | [1][2] |
| Benzalkonium chloride (BKC) | Toluene | Medium | [1][2] |
| Tetrabutylammonium bromide (TBAB) | Toluene | High | [1][2] |
Note: This table provides a qualitative comparison based on available literature. Exact yields can vary depending on specific reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of Anastrozole using a Phase-Transfer Catalyst
This protocol is a general guideline based on published methods and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2,2'-[5-(bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) (starting material)
-
1,2,4-Triazole sodium salt
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting benzyl bromide intermediate, 1,2,4-triazole sodium salt, and tetrabutylammonium bromide (TBAB) in toluene.
-
Heat the reaction mixture to a specified temperature (e.g., 90°C) and stir vigorously for a predetermined time (e.g., 5 hours).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (e.g., 3 times).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude anastrozole by a suitable method, such as column chromatography or crystallization from an appropriate solvent system (e.g., isopropyl alcohol and heptane), to yield pure anastrozole.[1]
Mandatory Visualizations
Caption: Workflow for the synthesis of anastrozole.
Caption: Decision tree for catalyst selection.
Caption: Troubleshooting guide for common issues.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Anastrozole
For Researchers, Scientists, and Drug Development Professionals
Anastrozole, a potent and selective non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its synthesis has been approached through various routes, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide provides an objective comparison of the prominent synthetic pathways to Anastrozole, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Mechanism of Action: Aromatase Inhibition
Anastrozole functions by competitively inhibiting the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step of estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) to estrogens (estradiol and estrone).[1][2][3] In postmenopausal women, the primary source of estrogen is the aromatization of adrenal androgens in peripheral tissues.[1][2] By blocking this conversion, Anastrozole significantly reduces circulating estrogen levels, thereby depriving hormone-receptor-positive breast cancer cells of the hormonal stimulation required for their growth and proliferation.[1][3]
Comparative Analysis of Synthetic Routes
The synthesis of Anastrozole has been predominantly achieved through three main routes, each with several reported variations. The most common pathway commences with 3,5-bis(bromomethyl)toluene, while other notable routes start from methyl-3,5-dimethylbenzoate and 3,5-dibromotoluene.
Route 1: From 3,5-bis(bromomethyl)toluene
This is a widely adopted and shorter synthetic route.[4][5] The general strategy involves a four-step process: cyanation, methylation, bromination, and the final coupling with 1,2,4-triazole.[6]
References
- 1. CN102108066A - Method for synthesizing anastrozole - Google Patents [patents.google.com]
- 2. View of Synthesis of anticancer drug anastrozole via phase-transfer catalyst [vjs.ac.vn]
- 3. CN103172580A - Preparation method of anastrozole - Google Patents [patents.google.com]
- 4. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]
- 5. Process For The Preparation Of Pure Anastrozole [quickcompany.in]
- 6. Anastrozole synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to the Purity Analysis of Commercially Available 5-Dibromomethyl Anastrozole
For researchers, scientists, and drug development professionals engaged in the synthesis of the aromatase inhibitor anastrozole, the purity of its intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality and safety. 5-Dibromomethyl anastrozole, chemically known as 2,2′-[5-(Dibromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) and also referred to as Anastrozole EP Impurity D, is a key synthetic precursor to anastrozole.[1][2] Ensuring the purity of this intermediate is paramount to minimize downstream impurities in the final drug product.
This guide provides a framework for the comparative purity analysis of commercially available this compound. As no direct comparative studies are publicly available, this document outlines the necessary experimental protocols and data presentation formats to enable researchers to conduct their own comprehensive evaluations.
Commercial Availability and Potential Impurities
This compound is available from several chemical suppliers who specialize in pharmaceutical intermediates and reference standards.[1][2][3][4][5] The primary impurities in this material are likely to be residual starting materials, byproducts of the synthetic process, and over- or under-brominated species. A key potential impurity is 5-Bromomethyl anastrozole (Anastrozole EP Impurity C), which results from incomplete bromination.
Comparative Purity Analysis: A Hypothetical Framework
A thorough comparison of this compound from different commercial vendors would involve a multi-pronged analytical approach. The following table illustrates how quantitative data from such an analysis could be presented.
Table 1: Hypothetical Purity Analysis of Commercially Available this compound
| Supplier | Lot Number | Appearance | Purity by HPLC (%) | Purity by GC-MS (%) | 5-Bromomethyl anastrozole (%) | Other Impurities (%) |
| Vendor A | V-A-001 | White to off-white powder | 98.5 | 98.2 | 0.8 | 0.5 |
| Vendor B | V-B-002 | White crystalline powder | 99.2 | 99.0 | 0.3 | 0.5 |
| Vendor C | V-C-003 | Off-white powder | 97.8 | 97.5 | 1.5 | 0.7 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments required for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.[6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer like ammonium acetate. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and 2 mmol L-1 ammonium acetate.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Impurity levels can be quantified using reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.[6]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C, holding for 3 minutes, then ramping up to 300°C at a rate of 30°C/min, and holding for 20 minutes.[8]
-
Injection Mode: Split injection.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent like dichloromethane or acetone.
-
Data Analysis: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards. Quantification can be performed using an internal standard method.
Visualizing the Workflow and Synthetic Context
To better understand the role of this compound and the process of its purity analysis, the following diagrams are provided.
Anastrozole Synthesis Pathway
Purity Analysis Workflow
Conclusion
References
- 1. Anastrozole EP Impurity D | 1027160-12-8 [chemicea.com]
- 2. Anastrozole EP Impurity D | 1027160-12-8 | SynZeal [synzeal.com]
- 3. veeprho.com [veeprho.com]
- 4. Anastrozole EP Impurity D | CAS No: 1027160-12-8 [aquigenbio.com]
- 5. Anastrozole EP Impurity D | CAS No- 1027160-12-8 | Simson Pharma Limited [simsonpharma.com]
- 6. scielo.br [scielo.br]
- 7. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Anastrozole Synthesis: A Comparative Analysis of Continuous Flow and Batch Processing
For Researchers, Scientists, and Drug Development Professionals
The synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. The choice of synthesis methodology can significantly impact efficiency, scalability, safety, and cost. This guide provides a detailed comparison of continuous flow and batch processing for the synthesis of anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer. While direct head-to-head experimental data for the complete synthesis of anastrozole is not extensively available in the public domain, this guide leverages data from the synthesis of key anastrozole intermediates and analogous pharmaceutical processes to provide a comprehensive comparison.
Executive Summary
Continuous flow chemistry presents a promising alternative to traditional batch processing for the synthesis of anastrozole, offering significant advantages in terms of process control, safety, and scalability.[1][2][3][4] While batch processing remains a widely used and flexible method, continuous flow technology can lead to higher yields, improved purity, and shorter reaction times, particularly for exothermic and hazardous reactions.[5][6] This guide will delve into the quantitative and qualitative differences between these two methodologies, supported by available experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the synthesis of anastrozole and its intermediates, comparing continuous flow and batch processing based on available data and general principles observed in pharmaceutical manufacturing.
| Parameter | Continuous Flow Synthesis | Batch Processing | Key Advantages of Continuous Flow |
| Reaction Yield | Potentially higher due to precise control over stoichiometry and temperature, minimizing side reactions.[1] For an anastrozole intermediate, 95% selectivity was achieved.[7] | Can be variable, with yields for the final step of anastrozole synthesis reported to be improvable with phase-transfer catalysts.[8] | Enhanced selectivity and yield.[7] |
| Product Purity | Generally higher due to consistent reaction conditions and reduced byproduct formation.[1][8] | Purity can be a challenge, often requiring extensive purification steps to remove isomers and other impurities.[9][10] | Consistent product quality and reduced purification burden.[3] |
| Reaction Time | Significantly shorter residence times, often in the order of seconds to minutes for individual steps.[7] | Typically longer reaction times, ranging from hours to days for multi-step syntheses.[8] | Increased throughput and process intensification.[5] |
| Scalability | More straightforward scale-up by extending operational time or "numbering-up" (parallelizing) reactors.[4][11] | Scale-up can be challenging due to issues with heat and mass transfer in larger reactors.[4] | Seamless transition from laboratory to production scale.[3] |
| Safety | Inherently safer due to small reaction volumes, enhanced heat dissipation, and containment of hazardous reagents.[3][6] | Larger volumes of reactants and solvents pose greater risks, especially for exothermic or high-pressure reactions.[6] | Minimized risk of thermal runaways and exposure to hazardous materials.[4] |
| Process Control | Precise control over parameters like temperature, pressure, flow rate, and stoichiometry.[3] | Less precise control, with potential for temperature and concentration gradients within the reactor.[4] | High degree of reproducibility and automation.[12] |
Experimental Protocols
Continuous Flow Synthesis of Anastrozole Intermediates
The following protocol describes the continuous flow synthesis of 3,5-bis(bromomethyl)toluene, a key intermediate for anastrozole. This process highlights the precise control and rapid reaction times achievable with flow chemistry.[7]
Materials:
-
Mesitylene
-
N-bromosuccinimide (NBS)
-
Acetonitrile (solvent)
-
Glass microreactor (e.g., 15 μL Chemtrix) or a larger scale reactor (e.g., 1.7 mL LTF reactor)
-
Syringe pumps
-
Photochemical reactor (optional, for initiation)
Procedure:
-
Solutions of mesitylene and NBS in acetonitrile are prepared.
-
The reactant solutions are introduced into the microreactor using precise syringe pumps.
-
The reaction is initiated, if necessary, using a photochemical source.
-
The reaction mixture flows through the reactor at a controlled flow rate, allowing for a specific residence time (e.g., 15 seconds in the microreactor).
-
The product stream is collected at the reactor outlet.
-
Real-time analysis can be integrated for process monitoring.[1]
In a 15 μL glass microreactor, this process achieved 100% conversion with 95% selectivity towards the desired product in just 15 seconds.[7] Scaling up to a 1.7 mL LTF reactor resulted in the same conversion and selectivity with a residence time of 4 minutes, demonstrating the scalability of the process.[7]
Batch Processing Synthesis of Anastrozole
The final step in the batch synthesis of anastrozole typically involves the alkylation of 1,2,4-triazole sodium salt with a bromide-containing precursor.[8]
Materials:
-
3,5-Bis(1-cyano-1-methyl)bromomethyl benzene
-
1,2,4-Triazole sodium salt
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or Toluene (solvent)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional, to improve yield)
-
Round-bottom flask
-
Heating mantle and stirrer
Procedure:
-
3,5-Bis(1-cyano-1-methyl)bromomethyl benzene, 1,2,4-triazole sodium salt, and K2CO3 are added to a round-bottom flask containing the solvent (e.g., DMF).
-
A phase-transfer catalyst can be added to enhance the reaction rate and yield.[8]
-
The mixture is heated to a specific temperature (e.g., 90°C) and stirred for several hours (e.g., 5 hours).[8]
-
After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).[8]
-
The organic layer is dried and concentrated.
-
The crude product is then purified by column chromatography and/or crystallization to obtain pure anastrozole.[8]
Mandatory Visualization
The following diagrams illustrate the conceptual differences between the experimental workflows of continuous flow and batch processing for a generic multi-step synthesis.
References
- 1. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. helgroup.com [helgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Anastrozole is of paramount importance. Anastrozole, a potent non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] The presence of impurities, which can originate from the manufacturing process, degradation, or storage, can potentially impact the efficacy and safety of the final drug product.[3][4][5] This guide provides a comparative overview of the identification and analysis of Anastrozole-related compounds and impurities, supported by experimental data and detailed methodologies.
Anastrozole and its Related Compounds
Anastrozole's chemical name is α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile, with a molecular formula of C₁₇H₁₉N₅.[1] Impurities can be classified as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. This guide focuses on organic impurities, which include starting materials, by-products, intermediates, and degradation products.[6]
A number of related compounds and impurities of Anastrozole have been identified and are crucial for quality control and stability testing.[1][6] These are often synthesized or isolated for use as reference standards in analytical testing.[1][6][7]
Table 1: Key Anastrozole Related Compounds and Impurities
| Compound Name | Other Names/Impurity Designation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Anastrozole | - | C₁₇H₁₉N₅ | 293.37 | 120511-73-1 |
| Anastrozole Related Compound A | 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) | C₁₅H₁₈N₂ | 242.32 | 120511-72-0 |
| Anastrozole Impurity A | α-Desmethyl Anastrozole | C₁₆H₁₇N₅ | 279.34 | 1215780-15-6 |
| Anastrozole Impurity B | Anastrozole Dimer Impurity | C₃₀H₃₁N₉ | 517.63 | 1216898-82-6 |
| Anastrozole Impurity C | 2,2'-[5-(Bromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) | C₁₅H₁₇BrN₂ | 305.21 | 120511-84-4 |
| Anastrozole Impurity D | 2,2'-[5-(Dibromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) | C₁₅H₁₆Br₂N₂ | 384.11 | 1027160-12-8 |
| Anastrozole Impurity E | 2,2'-[5-(Hydroxymethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) | C₁₅H₁₈N₂O | 242.32 | 120511-88-8 |
| Anastrozole Impurity G | Anastrozole Isomer | C₁₇H₁₉N₅ | 293.37 | 120511-92-4 |
| Anastrozole Impurity I | - | C₁₅H₁₇ClN₂ | 260.76 | 120511-91-3 |
| Anastrozole Diamide Impurity | - | C₁₇H₂₃N₅O₂ | 329.4 | 120512-04-1 |
Source: Data compiled from multiple sources.[1][2][]
Analytical Methodologies for Impurity Identification
The accurate identification and quantification of Anastrozole impurities are critical for regulatory compliance and patient safety.[3] High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the most common technique employed.[9][10][11] For structural elucidation and confirmation of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[9][10][11]
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of known and unknown impurities in Anastrozole bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase: A gradient mixture of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).[9]
-
Detection: UV at 215 nm.[9]
-
Injection Volume: 10 µL.[11]
-
Column Temperature: Ambient.[10]
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[9]
2. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[9][12] Anastrozole is subjected to stress conditions as per ICH guidelines, including:
-
Acid Hydrolysis: 0.1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1N NaOH at 80°C for 2 hours. Anastrozole is reported to be more unstable in alkaline conditions.[12][13]
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours. The drug is found to be particularly susceptible to oxidation.[9][13]
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light.
The stressed samples are then analyzed by a validated stability-indicating HPLC method to separate the degradation products from the parent drug.[9]
Performance Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, stability testing, or characterization of unknown impurities.
Table 2: Comparison of HPLC Method Performance for Anastrozole and Related Compounds
| Parameter | Method 1 (Isocratic RP-HPLC) | Method 2 (Gradient RP-HPLC) |
| Column | C18 (e.g., Welchrom C18, 250mm x 4.6mm, 5µm)[14] | Inertsil ODS-3V (250mm x 4.6mm, 5µm)[9] |
| Mobile Phase | 10mM Phosphate buffer (pH 3.0): Acetonitrile (50:50 v/v)[14] | Gradient of Water and Acetonitrile[9] |
| Flow Rate | 1.0 mL/min[14] | 1.0 mL/min[9] |
| Detection | UV at 215 nm[14] | UV at 215 nm[9] |
| Run Time | ~12 min[14] | ~40 min[10] |
| Linearity Range (Anastrozole) | 2-10 µg/mL[14] | LOQ to 0.600 µg/mL for related compounds[9] |
| Correlation Coefficient (r²) | 0.999[14] | Not explicitly stated for Anastrozole |
| LOQ (Related Compounds) | Not specified | RC-A: 0.05 µg/mL, RC-B: 0.03 µg/mL, RC-C: 0.03 µg/mL, RC-D: 0.06 µg/mL, RC-E: 0.06 µg/mL[9] |
| Application | Routine QC of bulk and dosage forms[14] | Stability-indicating method for impurity estimation[9] |
Visualizing Workflows and Pathways
Experimental Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of Anastrozole impurities.
Caption: Workflow for Anastrozole impurity identification.
Anastrozole's Mechanism of Action: Aromatase Inhibition
Anastrozole functions by inhibiting the aromatase enzyme, which is responsible for the final step in the biosynthesis of estrogens. This diagram outlines the simplified signaling pathway.
References
- 1. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate - Google Patents [patents.google.com]
- 5. JP2008510020A - Impurities of anastrozole intermediate and use thereof - Google Patents [patents.google.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Anastrozole Impurities | SynZeal [synzeal.com]
- 9. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. ijpsonline.com [ijpsonline.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
Spectroscopic Comparison of Anastrozole and Its Synthetic Intermediates: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a pharmaceutical compound and its synthetic intermediates is crucial for quality control, process optimization, and regulatory compliance. This guide provides a detailed spectroscopic comparison of the non-steroidal aromatase inhibitor, anastrozole, and its key synthetic intermediates. Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, along with the methodologies used for their acquisition.
Introduction to Anastrozole and its Synthesis
Anastrozole is a potent and selective inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. It is widely used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The synthesis of anastrozole typically involves a multi-step process starting from readily available precursors. Understanding the spectroscopic properties of the intermediates formed during this synthesis is essential for monitoring reaction progress, identifying impurities, and ensuring the final product's purity.
A common synthetic pathway to anastrozole starts with mesitylene or a related toluene derivative and proceeds through several key intermediates. This guide focuses on the spectroscopic comparison of anastrozole with the following intermediates:
-
Intermediate 1: 3,5-Bis(cyanomethyl)toluene
-
Intermediate 2: 3,5-Bis(1-cyano-1-methylethyl)toluene
-
Intermediate 3: 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for anastrozole and its intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data
| Compound/Intermediate | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Anastrozole | -CH₃ (of propanenitrile) | 1.73 | s |
| -CH₂- (benzyl) | 5.36 - 5.40 | s / t | |
| Aromatic-H | 7.34 | d | |
| Aromatic-H | 7.54 | t | |
| Triazole-H | 7.95, 8.01 | s | |
| Triazole-H | 8.13, 8.16 | s | |
| Intermediate 2 | -CH₃ (of toluene) | 2.41 | s |
| Intermediate 3 | Aromatic-H | ~7.4 | m |
| -CH₂Br | ~4.5 | s | |
| -C(CH₃)₂ | ~1.7 | s |
Table 2: ¹³C NMR Spectroscopic Data
| Compound/Intermediate | Carbon | Chemical Shift (δ, ppm) |
| Anastrozole | -CH₃ (of propanenitrile) | 29.04 |
| -C(CH₃)₂ | 37.27 | |
| -CH₂- (benzyl) | 53.04 - 53.10 | |
| Aromatic-C | 122.12, 123.86, 124.03 | |
| Aromatic-C (quaternary) | 136.88, 143.28 | |
| Triazole-C | 143.46, 152.50 | |
| -CN | Not specified | |
| Intermediate 2 | -CH₃ (of toluene) | 21.80 |
Note: Detailed, publicly available spectroscopic data for 3,5-Bis(cyanomethyl)toluene and 3,5-Bis(1-cyano-1-methylethyl)toluene is limited. The data for Intermediate 2 is derived from a compound identified as an impurity in anastrozole synthesis, which corresponds to 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile), structurally similar to 3,5-Bis(1-cyano-1-methylethyl)toluene.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands
| Compound/Intermediate | Functional Group | Wavenumber (cm⁻¹) |
| Anastrozole | C≡N (Nitrile) | ~2230 |
| C-H (Aromatic) | ~3050 | |
| C-H (Aliphatic) | ~2980 | |
| C=C (Aromatic) | ~1600, 1480 | |
| Intermediate 3 | C≡N (Nitrile) | Not specified |
| C-Br | Not specified |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data
| Compound/Intermediate | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) |
| Anastrozole | ESI+, GC-MS | 294 [M+H]⁺, 293 [M]⁺ | 225, 209, 115, 70 |
| Intermediate 2 | GC-MS | 226 [M]⁺ | Not specified |
| Intermediate 3 | GC-MS | 304 [M]⁺ | 225 (loss of Br) |
Experimental Protocols
The following are general methodologies for the spectroscopic techniques cited in this guide. Specific parameters may vary between instruments and laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Varian-400 FT NMR spectrometer or equivalent.
-
Frequencies: ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 25 °C.
-
¹H NMR Parameters: Pulse width of 45°, relaxation delay of 1 s, and an acquisition time of 2.6 s.
-
¹³C NMR Parameters: Pulse width of 45°, relaxation delay of 1 s, and an acquisition time of 1.3 s, with proton decoupling.
Infrared (IR) Spectroscopy
-
Instrumentation: Thermo-Scientific iZ10 Spectrophotometer with a Golden Gate attenuated total reflectance (ATR) accessory or equivalent.
-
Method: A small amount of the solid sample is placed directly on the ATR crystal.
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: Agilent Model 6890N GC with an Agilent Model 5973 quadrupole mass-selective detector or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
GC Column: 30 m x 0.25 mm I.D. fused silica capillary column coated with 0.50 μm 35% phenyl, 65% dimethyl arylene siloxane (DB-35MS).
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 90°C (1 minute), ramped to 300°C at 8°C per minute (final hold 10 minutes).
-
Carrier Gas: Helium.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Instrumentation: API 2000 Mass Spectrometer (Applied Biosystems) or equivalent.
-
Ionization: Positive ion mode with a turbo ion spray interface.
-
Mobile Phase: A mixture of ammonium acetate and acetonitrile.
-
Visualizations
Synthetic Pathway of Anastrozole
The following diagram illustrates a common synthetic route from key intermediates to the final anastrozole product.
A Comparative Guide to Analytical Methods for Anastrozole Intermediates
For researchers, scientists, and drug development professionals, the robust analysis of pharmaceutical intermediates is a cornerstone of ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for the characterization and quality control of key intermediates in the synthesis of Anastrozole, a potent aromatase inhibitor. While direct inter-laboratory cross-validation studies for these specific intermediates are not extensively published, this document synthesizes and contrasts the performance of various validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to inform the selection of appropriate analytical strategies.
The synthesis of Anastrozole involves several intermediate compounds, and monitoring their purity at each step is crucial to control the impurity profile of the final drug substance. This guide focuses on the analytical methods applicable to these precursors and related process impurities.
Comparative Performance of Analytical Methods
The selection of an analytical method for anastrozole intermediates is dictated by the specific requirements of the analysis, including the nature of the intermediate, the potential impurities, and the desired level of sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for its versatility in separating a broad range of compounds.[1][2] Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is particularly useful for volatile and thermally stable intermediates and impurities.[3]
The following tables summarize the typical performance characteristics of HPLC and GC-MS methods as reported in the literature for the analysis of anastrozole and its related compounds. These values can serve as a benchmark for methods to be developed and validated for anastrozole intermediates.
Table 1: Comparative Performance of HPLC Methods for Anastrozole and Related Compounds
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (Stability-Indicating HPLC) |
| Column | Gracesmart RP18, 5 µm (100 mm x 4.6 mm)[4] | Inertsil C8 (250 x 4.6 mm, 5 µm)[2] | Hichrom RPB, (250 × 4.6) mm, 5 µm[5] |
| Mobile Phase | Buffer (pH 6.0) and Acetonitrile (1:1, v/v)[4] | Ammonium acetate buffer and Acetonitrile[2] | Gradient of 0.01M KH2PO4 (pH 2.5) and Methanol:Acetonitrile (70:30)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[2] | 1.0 mL/min[5] |
| Detection | UV at 215 nm[4] | UV at 215 nm[2] | UV at 215 nm[5] |
| Linearity Range | 10-20 mcg/mL[4] | 0.0165-15.000 µg/ml[2] | Not Specified |
| Correlation Coefficient (r²) | 0.9935[4] | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.351 mcg/mL[4] | 0.008 µg/ml[2] | Not Specified |
| Limit of Quantitation (LOQ) | 1.053 mcg/mL[4] | 0.016 µg/ml[2] | Not Specified |
| Accuracy (% Recovery) | 97.31 ± 2.2%[4] | 81-109%[3] | 85-115%[5] |
| Precision (%RSD) | < 2%[4] | Not Specified | Not Specified |
Table 2: Performance of GC-MS for the Analysis of Anastrozole-Related Impurities
| Parameter | GC-MS Method for Impurity Profiling |
| Column | HP-5 (15 m x 0.25 mm, 0.25 µm)[2] |
| Carrier Gas | Not Specified |
| Temperature Program | Not Specified |
| Detection | Flame Ionization Detection (FID) or Mass Spectrometry (MS)[2][6] |
| Limit of Quantitation (LOQ) | 32 ng/ml (FID)[2] |
| Application | Identification and quantification of volatile process-related impurities.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for HPLC and GC-MS analysis of anastrozole and its related substances.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a generalized procedure based on common practices for the analysis of anastrozole and its intermediates.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for the specific separation.[2][4][5]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: 215 nm is commonly used for anastrozole and its related compounds.[2][4][5]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the anastrozole intermediate or impurity standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For the analysis of reaction mixtures or isolated intermediates, dissolve the sample in the diluent to a known concentration.
-
-
Validation Parameters:
-
Specificity: Analyze blank samples, placebo (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations of the standard to establish the linear range and calculate the correlation coefficient.[4]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%).[7]
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple preparations of the same sample on the same day and intermediate precision (inter-day precision) by repeating the analysis on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the analysis of volatile intermediates and impurities of anastrozole.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., electron ionization).
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the components of the mixture. An initial hold at a lower temperature is followed by a ramp to a final, higher temperature.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the target analytes.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatization can be performed to improve the volatility and thermal stability of the analytes.
-
-
Data Analysis:
-
Identify the compounds based on their retention times and mass spectra by comparison with reference standards or spectral libraries.
-
Quantification can be performed using an internal standard method.
-
Methodology Visualization
To facilitate a clearer understanding of the cross-validation process, the following diagrams illustrate the conceptual workflow.
References
A Comparative Analysis of Brominating Agents for Anastrozole Synthesis
For researchers and chemical development professionals, the efficient synthesis of active pharmaceutical ingredients (APIs) is paramount. Anastrozole, a potent aromatase inhibitor for the treatment of breast cancer, requires a key synthetic step involving the bromination of 3,5-bis(2-cyanoprop-2-yl)toluene to produce the intermediate 3,5-bis(2-cyanoprop-2-yl)benzyl bromide. The choice of brominating agent for this benzylic halogenation is critical to maximizing yield and purity while minimizing side-product formation. This guide provides a comparative study of two prominent brominating agents: N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
The synthesis of Anastrozole hinges on the selective bromination of the methyl group on the toluene ring, a transformation susceptible to the formation of impurities such as dibrominated by-products. This comparison delves into the performance of NBS, the traditionally utilized reagent for this reaction, and DBDMH, a cost-effective and highly efficient alternative.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of NBS and DBDMH in benzylic bromination reactions. Data for NBS is derived from literature on Anastrozole synthesis, while the data for DBDMH is based on a comparative study using toluene as a substrate, owing to the limited availability of direct comparative data on the specific Anastrozole precursor.
| Brominating Agent | Substrate | Catalyst (mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination Products (%) | Key Observations |
| N-Bromosuccinimide (NBS) | 3,5-bis(2-cyanoprop-2-yl)toluene | Benzoyl Peroxide | ~87% | Not Reported | Commonly used in patent literature for Anastrozole synthesis.[1] Potential for over-bromination exists. |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Toluene | ZrCl₄ (10) | 86% | 0% | Highly efficient with Lewis acid catalysis, preventing ring bromination.[2][3] |
| N-Bromosuccinimide (NBS) | Toluene | ZrCl₄ (10) | 39% | 0% | Less effective than DBDMH under identical Lewis acid-catalyzed conditions.[2][3] |
Note: The data for DBDMH on toluene suggests its high potential for the selective benzylic bromination of the Anastrozole precursor, especially under Lewis acid catalysis. The key advantages of DBDMH include its possession of two bromine atoms per molecule, which can lead to lower molar equivalents required and reduced formation of byproducts.[2][4]
Experimental Protocols
Detailed methodologies for the benzylic bromination step in Anastrozole synthesis using both NBS and DBDMH are provided below.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from established methods for the synthesis of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.[1]
Materials:
-
3,5-bis(2-cyanoprop-2-yl)toluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Acetonitrile (solvent)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 3,5-bis(2-cyanoprop-2-yl)toluene in acetonitrile.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for a period of no longer than 3 hours to minimize the formation of impurities.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide by-product.
-
The filtrate containing the desired 3,5-bis(2-cyanoprop-2-yl)benzyl bromide is then typically used in the subsequent step without further purification or after a simple work-up.
Protocol 2: Proposed Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
This proposed protocol is based on the highly efficient Lewis acid-catalyzed benzylic bromination of toluene derivatives with DBDMH.[3]
Materials:
-
3,5-bis(2-cyanoprop-2-yl)toluene
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Zirconium(IV) chloride (ZrCl₄, catalyst)
-
Dichloromethane (solvent)
Procedure:
-
To a suspension of zirconium(IV) chloride (0.1 equivalents) in dichloromethane in a reaction vessel under an inert atmosphere, add 3,5-bis(2-cyanoprop-2-yl)toluene (1.0 equivalent).
-
Add 1,3-dibromo-5,5-dimethylhydantoin (0.5 equivalents) to the mixture at room temperature.
-
Stir the mixture at room temperature. The reaction progress should be monitored by gas chromatography (GC) or other suitable techniques.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway of Anastrozole and the logical workflow for selecting a brominating agent.
Caption: Synthetic pathway for Anastrozole highlighting the key bromination step.
References
- 1. 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 120511-84-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
A Comparative Guide to the Synthesis of Anastrozole and Letrozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anastrozole and letrozole are potent and selective non-steroidal aromatase inhibitors, pivotal in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Their efficacy is rooted in their ability to block the aromatase enzyme, thereby inhibiting the peripheral conversion of androgens to estrogens. While both drugs achieve a similar therapeutic outcome, their chemical synthesis pathways, intermediates, and associated challenges differ significantly. This guide provides a detailed comparison of the industrial synthesis of anastrozole and letrozole, supported by experimental data and protocols to inform researchers and drug development professionals.
Anastrozole Synthesis
The industrial synthesis of anastrozole is a multi-step process that has been refined to optimize yield and purity. A prevalent and economically viable route commences with 3,5-bis(bromomethyl)toluene. This pathway involves a series of reactions including cyanation, methylation, a second bromination, and a final nucleophilic substitution with 1,2,4-triazole.
Anastrozole Synthetic Pathway
The synthesis of anastrozole from 3,5-bis(bromomethyl)toluene can be delineated into four principal stages.
Anastrozole Synthesis Pathway
Key Intermediates in Anastrozole Synthesis
-
2,2'-(5-Methyl-1,3-phenylene)diacetonitrile: This dinitrile is formed through the cyanation of the starting material.
-
2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropionitrile): The methylation of the dinitrile yields this key intermediate.
-
2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropionitrile): A selective bromination of the methyl group on the toluene ring produces this crucial precursor to the final product.
Experimental Data and Protocols for Anastrozole Synthesis
The following table summarizes the key steps and associated experimental data for a common anastrozole synthesis route.
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Reference |
| 1 | Cyanation | Potassium Cyanide (KCN), Tetrabutylammonium Bromide (TBAB) | Dichloromethane | High | [1] |
| 2 | Methylation | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | Dimethylformamide (DMF) | High | [1] |
| 3 | Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Carbon Tetrachloride | High | [1] |
| 4 | Triazole Addition | 1,2,4-Triazole, Potassium Carbonate (K₂CO₃) | Toluene | >90% | [1] |
Detailed Experimental Protocol for the Final Step (Triazole Addition):
A solution of 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropionitrile) (1.0 mol) in toluene is added to a stirred mixture of potassium carbonate (1.3 eq.), 1,2,4-triazole (1.05 eq.), and a phase-transfer catalyst such as PEG 600 (0.05 eq.) in toluene at 40-45 °C.[1] The mixture is stirred for approximately 3 hours at this temperature.[1] After completion, the reaction mixture is filtered. The filtrate is then washed with water to remove inorganic salts. The organic layer containing anastrozole is then further purified, typically by crystallization from a solvent system like ethyl acetate and diisopropyl ether, to yield high-purity anastrozole (>99.9%).
Letrozole Synthesis
The synthesis of letrozole presents a different set of challenges, most notably the control of regioselectivity during the formation of the triazole ring. The most common industrial synthesis starts from 4-bromomethylbenzonitrile and 4-fluorobenzonitrile.
Letrozole Synthetic Pathway
A widely used synthetic route for letrozole is a two-step process, with the first step being the formation of a key triazolyl intermediate.
Letrozole Synthesis Pathway
Key Intermediates and Regioselectivity in Letrozole Synthesis
-
4-[1-(1,2,4-Triazolyl)methyl]benzonitrile: This is the pivotal intermediate in letrozole synthesis. A significant challenge in its preparation is the concurrent formation of the undesired regioisomer, 4-[1-(1,3,4-triazolyl)methyl]benzonitrile.[2] The presence of this isomer complicates purification and can lead to the formation of iso-letrozole in the final step. Various methods have been developed to enhance the regioselectivity of this reaction, including the use of specific bases and solvent systems. Some processes report achieving a selectivity of >96% for the desired isomer.
Experimental Data and Protocols for Letrozole Synthesis
The following table outlines the key steps and associated experimental data for a common letrozole synthesis route.
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Reference |
| 1 | Triazole Alkylation | 4-Bromomethylbenzonitrile, 1,2,4-Triazole, Cesium Carbonate | Organic Solvent | 47-61% (of desired isomer) | [2] |
| 2 | Final Condensation | 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile, 4-Fluorobenzonitrile, Potassium tert-butoxide | Dimethylformamide (DMF) | High | [3] |
Detailed Experimental Protocol for the Synthesis of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile:
4-Bromomethylbenzonitrile is reacted with 1H-1,2,4-triazole in the presence of a base like cesium carbonate in an organic solvent.[2] The reaction temperature and choice of solvent are critical to maximizing the yield of the desired 1,2,4-triazolyl isomer. After the reaction, the intermediate is typically purified to remove the unwanted regioisomer before proceeding to the next step. Purification can be achieved through crystallization or selective extraction techniques.[2]
Detailed Experimental Protocol for the Final Synthesis of Letrozole:
The purified 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile is reacted with 4-fluorobenzonitrile in the presence of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like DMF.[3] The reaction is typically carried out at a controlled temperature to ensure complete reaction and minimize side products. The crude letrozole is then isolated and purified, often through crystallization, to achieve a high purity level (e.g., >99.9%).[4]
Comparison of Anastrozole and Letrozole Synthesis
| Feature | Anastrozole Synthesis | Letrozole Synthesis |
| Starting Materials | 3,5-Bis(bromomethyl)toluene or Mesitylene | 4-Bromomethylbenzonitrile, 4-Fluorobenzonitrile |
| Number of Key Steps | Typically 4 steps from 3,5-bis(bromomethyl)toluene | Typically 2 main steps |
| Key Challenge | Multiple sequential reactions requiring good control over each step. | Controlling regioselectivity in the formation of the triazole intermediate to minimize the 1,3,4-isomer. |
| Key Intermediates | 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropionitrile), 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropionitrile) | 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile |
| Purification | Generally involves standard crystallization techniques. | Often requires specialized purification methods to remove the regioisomeric impurity. |
| Reported Overall Yield | Varies with the route, can be in the range of 13-52%. | Can exceed 60% with optimized regioselectivity. |
Conclusion
The syntheses of anastrozole and letrozole, while both yielding highly effective aromatase inhibitors, follow distinct chemical pathways with unique challenges. The synthesis of anastrozole is a longer, more linear process where control over each of the sequential reactions is crucial. In contrast, the synthesis of letrozole is shorter but is critically dependent on achieving high regioselectivity in the formation of the key triazole intermediate to avoid problematic isomeric impurities.
For drug development professionals, the choice of synthetic route for these or similar molecules will depend on a variety of factors including the cost and availability of starting materials, the scalability of the process, the efficiency of each step, and the robustness of the purification methods. The information presented in this guide provides a foundational understanding of these aspects for two of the most important molecules in the treatment of breast cancer.
References
Safety Operating Guide
Safe Disposal of 5-Dibromomethyl Anastrozole: A Procedural Guide
The proper disposal of 5-Dibromomethyl anastrozole, a derivative of anastrozole, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a compound used in research and drug development, it should be treated as hazardous pharmaceutical waste, potentially possessing cytotoxic properties similar to its parent compound, anastrozole. Adherence to strict disposal protocols is essential.
Hazard Classification and Safety Precautions
Table 1: Hazard Classification and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Codes (Anastrozole) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Category 4 (H302) | Protective gloves (chemotherapy-rated recommended)[1][2] |
| Reproductive Toxicity | Category 1A, 1B (H360) | Protective clothing (disposable, solid-front gown)[1][2] |
| Suspected Carcinogen | H351 | Eye and face protection (safety goggles or full-face shield)[1][2][3][4] |
| Organ Toxicity (repeated exposure) | H372, H373 | Respiratory protection (NIOSH-approved respirator, e.g., N95)[2][3][4] |
This data is based on the parent compound, anastrozole, and should be considered the minimum requirement for handling this compound.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and contaminated materials in a laboratory setting, in accordance with general hazardous waste regulations.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste, including unused or expired product, contaminated gloves, bench paper, and other disposable materials, must be placed into a designated, clearly labeled hazardous waste container[1]. This container should be puncture-resistant, leak-proof, and sealable[1][2]. It is best practice to use containers with purple lids to denote cytotoxic/cytostatic waste[2].
-
Liquid Waste: All solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container[1][2]. Do not mix with other incompatible waste streams[1]. The container should have a screw-on cap and should not be filled to more than 80% capacity[5][6].
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof[1].
2. Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste"[1][7].
-
The label must also include the full chemical name ("this compound"), the associated hazards (e.g., "Acutely Toxic," "Reproductive Hazard"), and the date when waste was first added to the container[1][7].
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic[1][5].
-
The storage area should be well-ventilated and have secondary containment to prevent spills[1][5].
4. Final Disposal:
-
The recommended method for the disposal of cytotoxic pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal facility[2].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[7]. Do not dispose of this chemical in the regular trash or down the drain[6][8].
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. chemicalbook.com [chemicalbook.com]
Comprehensive Safety and Handling Guide for 5-Dibromomethyl Anastrozole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-Dibromomethyl anastrozole. As a synthetic intermediate of the potent aromatase inhibitor Anastrozole, this compound should be handled with extreme care, assuming it possesses significant pharmacological activity and potential hazards similar to the active pharmaceutical ingredient (API).
Hazard Assessment and Occupational Exposure
This compound is an intermediate in the synthesis of Anastrozole, a potent pharmaceutical compound.[1] While specific toxicological data for this compound is limited, the precautionary principle dictates that it should be handled as a potent compound. The Safety Data Sheet (SDS) for Anastrozole indicates it is toxic if swallowed or inhaled, a suspected carcinogen, may damage fertility, and causes organ damage through prolonged or repeated exposure.[2][3][4][5]
Occupational Exposure Banding (OEB):
In the absence of a definitive Occupational Exposure Limit (OEL) for this compound, the principles of Occupational Exposure Banding (OEB) should be applied. OEB is a system used to categorize chemicals into bands based on their potential health outcomes and potency, which then guides the implementation of appropriate safety measures.[1][6][7][8][9] Given the high potency of the final product, Anastrozole, it is prudent to assign this compound to a high-hazard category, requiring stringent control measures.
Key Chemical Information:
| Property | Value |
| Chemical Name | 2,2'-[5-(Bromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) |
| CAS Number | 120511-84-4 |
| Molecular Formula | C₁₅H₁₇BrN₂ |
| Molecular Weight | 305.21 g/mol |
| Physical State | Solid |
| Solubility | Sparingly soluble in Chloroform; Slightly soluble in Methanol.[10] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE |
| Respiratory | A NIOSH-approved respirator with a P100 filter is required. For higher-risk operations such as handling large quantities or potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Hands | Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination. |
| Eyes/Face | Chemical safety goggles and a face shield are required to protect against splashes and airborne particles. |
| Body | A disposable, low-linting coverall with elastic cuffs (e.g., Tyvek) should be worn over laboratory clothing. This should be a solid-front garment to maximize protection. |
| Feet | Closed-toe shoes and disposable shoe covers are required. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure risk.
Engineering Controls:
-
Primary Containment: All handling of this compound powder should be conducted within a certified chemical fume hood, a glove box, or a similar ventilated enclosure.
-
Ventilation: Ensure adequate ventilation in the laboratory. The fume hood should have a tested and certified face velocity.
Experimental Workflow:
References
- 1. tandfonline.com [tandfonline.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pharmasd.com [pharmasd.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. contractpharma.com [contractpharma.com]
- 7. abpi.org.uk [abpi.org.uk]
- 8. escopharma.com [escopharma.com]
- 9. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
